PROTAC PTPN2 degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C49H49ClN6O11S2 |
|---|---|
Poids moléculaire |
997.5 g/mol |
Nom IUPAC |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |
Clé InChI |
GTNMUWOJHCUFGS-OCZFFWILSA-N |
SMILES isomérique |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
SMILES canonique |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC PTPN2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) designed to degrade Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in inflammatory signaling pathways and a promising target for cancer immunotherapy.[1][2][3] By inducing the degradation of PTPN2, these novel therapeutic agents aim to enhance anti-tumor immunity.[1][3][4][5]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (PTPN2), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][8] The fundamental mechanism of a PTPN2 PROTAC degrader involves co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7][9][10]
The process unfolds as follows:
-
Ternary Complex Formation: The PTPN2 degrader simultaneously binds to a PTPN2 protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the PTPN2 protein.
-
Proteasomal Degradation: The polyubiquitinated PTPN2 is then recognized and degraded by the 26S proteasome.[6][7]
-
Catalytic Cycle: The PROTAC molecule is released after degradation and can induce the degradation of multiple PTPN2 proteins, acting in a catalytic manner.[7]
PTPN2's Role in Immune Signaling and Cancer
PTPN2 is a key negative regulator of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[1][4][5] PTPN2 dephosphorylates and inactivates Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[11] In the context of cancer, PTPN2 activity within tumor cells can suppress the expression of MHC class I molecules, thereby hindering the presentation of tumor antigens to cytotoxic T-cells.[4][5] In T-cells, PTPN2 dampens T-cell receptor (TCR) signaling, reducing their activation and anti-tumor activity.[4][5][11]
By degrading PTPN2, PROTACs can:
-
Enhance Tumor Cell Antigen Presentation: Increased JAK-STAT signaling in tumor cells leads to upregulated MHC-I expression.[4][5]
-
Activate T-cells: PTPN2 degradation in T-cells boosts TCR signaling, leading to enhanced T-cell activation and proliferation.[4][5][11]
Quantitative Data on PTPN2 Degraders
The following tables summarize key quantitative data for recently developed PTPN2 degraders.
Table 1: Binding Affinities of PTPN2 Degraders
| Compound | Target | Assay | KD (nM) | Reference |
|---|---|---|---|---|
| Cmpd-1 | PTPN2 | Bio-Layer Interferometry (BLI) | 30 | [12] |
| Cmpd-2 | PTPN2 | Bio-Layer Interferometry (BLI) | 40 |[12] |
Table 2: Ternary Complex Formation Affinity
| Components | Assay | KD (nM) | Reference |
|---|---|---|---|
| PTPN2-Cmpd-1-CRBN-DDB1 | Bio-Layer Interferometry (BLI) | 200 | [12] |
| PTPN2-Cmpd-2-CRBN-DDB1 | Bio-Layer Interferometry (BLI) | 100 |[12] |
Table 3: Cellular Degradation Potency of PTPN2 Degraders
| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| TP1L | HEK293 | 16 | 35.8 | >90 | [11] |
| PROTAC PTPN2 degrader-1 | 293T.109 (HiBiT-PTPN2) | 24 | 10-50 | >90 |[13] |
Key Experimental Protocols
Characterizing the mechanism of action of a PTPN2 degrader involves a series of biochemical and cell-based assays.
Western Blotting for PTPN2 Degradation
This is a fundamental assay to confirm and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, B16F10) and allow them to adhere. Treat cells with varying concentrations of the PTPN2 degrader or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[11][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15][16][17]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against PTPN2. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of PTPN2 degradation relative to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is crucial to demonstrate the PROTAC-induced interaction between PTPN2 and the E3 ligase.[4][18][19]
Protocol:
-
Cell Treatment: Treat cells with the PTPN2 degrader and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.[4]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag if the ligase is overexpressed with one. Use a control IgG as a negative control.
-
Capture and Washing: Add Protein A/G beads to capture the antibody-protein complexes. Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads and analyze by Western blotting using antibodies against PTPN2 and the E3 ligase. The presence of PTPN2 in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to PTPN2 in a cellular environment.[3][5][6][20]
Protocol:
-
Cell Treatment: Treat intact cells with the PTPN2 degrader or vehicle control.
-
Heating: Heat the cell suspensions at various temperatures. Ligand-bound proteins are generally more thermally stable.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble PTPN2 remaining at each temperature by Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. nacalai.com [nacalai.com]
- 16. ptglab.com [ptglab.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
The Role of PTPN2 in Cancer Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in cancer immunology.[1][2] Its multifaceted role in dampening anti-tumor immune responses has positioned it as a compelling therapeutic target.[3] This technical guide provides an in-depth overview of PTPN2's function in key immune signaling pathways, its impact on various immune cell subsets, and the therapeutic potential of its inhibition. Detailed experimental methodologies and quantitative data are presented to support researchers in this burgeoning field.
Introduction: PTPN2 as a Key Immune Checkpoint
PTPN2 is a member of the protein tyrosine phosphatase (PTP) family, which counterbalances the activity of protein tyrosine kinases (PTKs).[3] This enzymatic activity is crucial for maintaining cellular homeostasis and preventing excessive immune activation.[1] However, in the context of cancer, PTPN2's regulatory functions can be co-opted by tumors to evade immune destruction.[4] Dysregulated PTPN2 expression or activity has been shown to drive immune evasion and contribute to resistance to immune checkpoint blockade therapies.[3] Consequently, targeting PTPN2 represents a promising strategy to restore and enhance anti-tumor immunity.[1][3]
Molecular Mechanisms: PTPN2's Role in Signaling Pathways
PTPN2 exerts its immunosuppressive effects by dephosphorylating and inactivating key components of several signaling pathways critical for immune cell activation and function.
JAK-STAT Signaling Pathway
PTPN2 is a potent negative regulator of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[5] It directly dephosphorylates and inactivates JAK1 and JAK3, as well as their downstream substrates STAT1, STAT3, and STAT5.[6][7] This pathway is essential for mediating cellular responses to a wide range of cytokines, including interferons (IFNs) and interleukins (ILs).
By attenuating IFN-γ signaling, PTPN2 in tumor cells can decrease the expression of MHC class I molecules, thereby impairing antigen presentation to CD8+ T cells.[4][8] Inhibition of PTPN2 enhances IFN-γ-mediated signaling, leading to increased antigen presentation, growth suppression of tumor cells, and recruitment of cytotoxic T lymphocytes.[9][10]
Figure 1: PTPN2 negatively regulates the IFN-γ signaling pathway.
T-Cell Receptor (TCR) Signaling
In T cells, PTPN2 acts as a critical gatekeeper of TCR signaling by dephosphorylating and inactivating Src family kinases (SFKs) such as LCK and FYN.[6][7] These kinases are among the most proximal signaling molecules activated upon TCR engagement. By attenuating SFK signaling, PTPN2 sets the threshold for T-cell activation, preventing responses to low-affinity self-antigens and maintaining tolerance.[6] Deletion or inhibition of PTPN2 in T cells enhances TCR signaling, leading to increased T-cell proliferation, cytokine production, and effector function.[4][7]
Figure 2: PTPN2 attenuates T-Cell Receptor (TCR) signaling.
PTPN2's Impact on Immune Cells and the Tumor Microenvironment
PTPN2's influence extends to various immune cell types, shaping the overall composition and function of the tumor microenvironment (TME).
T Cells
As a key negative regulator of TCR and cytokine signaling, PTPN2 plays a pivotal role in T-cell biology.[6][7] PTPN2 deficiency in T cells leads to:
-
Enhanced Proliferation and Survival: PTPN2-deficient T cells exhibit increased expansion and persistence.[5]
-
Augmented Effector Function: Increased production of effector cytokines like IFN-γ and enhanced cytotoxicity.[7]
-
Improved CAR T-cell Efficacy: Targeting PTPN2 in CAR T cells enhances their anti-tumor activity against solid tumors.[7]
Dendritic Cells (DCs)
In dendritic cells, PTPN2 also acts as a negative regulator. Deletion of PTPN2 in DCs promotes the secretion of IL-12 and IFN-γ, which in turn amplifies a positive feedback loop involving STAT4 and STAT1, ultimately boosting the therapeutic potential of DC-based immunotherapies.[9]
Macrophages
PTPN2 negatively regulates macrophage inflammatory responses.[11] Its deficiency can skew macrophage polarization towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[11][12]
Tumor Cells
Tumor-intrinsic PTPN2 expression can promote immune evasion.[4] By suppressing IFN-γ signaling, PTPN2 reduces antigen presentation and makes tumor cells less visible to the immune system.[13][14] Conversely, loss of PTPN2 in tumor cells sensitizes them to immunotherapy.[13]
Therapeutic Targeting of PTPN2
The central role of PTPN2 in suppressing anti-tumor immunity makes it an attractive target for cancer therapy.
PTPN2 Inhibitors
Small-molecule inhibitors of PTPN2 are being developed and have shown promising preclinical activity.[1][15] These inhibitors can enhance anti-tumor immune responses by promoting the activity of T cells and natural killer (NK) cells.[1] Notably, some PTPN2 inhibitors also exhibit activity against the closely related phosphatase PTPN1, and this dual inhibition may offer synergistic anti-tumor effects.[4]
Preclinical studies have demonstrated that PTPN2 inhibitors can:
-
Increase the infiltration of immune cells into tumors.[1]
-
Boost the production of pro-inflammatory cytokines.[1]
-
Enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[4][15]
Several PTPN2/PTPN1 inhibitors, such as ABBV-CLS-484 and ABBV-CLS-579, are currently in Phase 1 clinical trials for patients with locally advanced or metastatic tumors.[16][17]
Quantitative Data Summary
| Cell Type | Effect of PTPN2 Deletion/Inhibition | Key Signaling Molecules Affected | Quantitative Finding | Reference |
| CD8+ T Cells | Increased expansion and survival | STAT5, IL-2 signaling | 3- to 11-fold higher accumulation of briefly ex vivo-activated PTPN2-deficient T cells after transfer into antigen-free mice. | [5] |
| B16F10 Melanoma Cells | Sensitization to IFN-γ treatment and anti-PD-1 therapy | STAT1 phosphorylation | PTPN2 inhibitor cotreatment significantly reduced melanoma growth and enhanced mouse survival compared with anti-PD-1 alone. | [15] |
| CD8+ T Cells | Enhanced tumor clearance | LCK, JAK1/3, STAT1/3/5 | Ptpn2-/- CD8+ T cell adoptive cell therapy enhanced tumor clearance compared to control T cells. | [13] |
| Murine and Human Cancer Cell Lines | Sensitization to IFN-γ and enhanced immune-mediated killing | - | PTPN2/N1 inhibitors were effective as monotherapy in anti-PD1 sensitive (MC38) and resistant (4T1) mouse cancer models. | [18] |
Key Experimental Protocols
In Vivo CRISPR Screening to Identify Immunotherapy Targets
This protocol, instrumental in identifying PTPN2 as a key target, involves the use of a pooled CRISPR library to systematically knock out genes in tumor cells, which are then implanted into mice and treated with immunotherapy.
Workflow:
Figure 3: Workflow for an in vivo CRISPR screen to identify cancer immunotherapy targets.
Methodology:
-
Library Transduction: B16F10 melanoma cells are transduced with a lentiviral-based pooled CRISPR-Cas9 library targeting a large set of genes.
-
Tumor Implantation: The transduced cells are subcutaneously implanted into immunocompetent syngeneic mice (e.g., C57BL/6).
-
Immunotherapy Treatment: Mice are treated with an immune checkpoint inhibitor, such as an anti-PD-1 antibody.
-
Tumor Analysis: Tumors are harvested, and genomic DNA is isolated. The relative abundance of single-guide RNAs (sgRNAs) in the tumors is determined by deep sequencing.
-
Hit Identification: Genes whose knockout leads to tumor rejection (depleted sgRNAs) or resistance (enriched sgRNAs) are identified. PTPN2 was identified as a top hit whose loss sensitizes tumors to immunotherapy.[2]
Assessment of T-Cell Proliferation and Function
Methodology:
-
T-Cell Isolation: CD8+ T cells are isolated from the spleens and lymph nodes of wild-type and PTPN2-deficient mice.
-
In Vitro Stimulation: T cells are stimulated in vitro with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.
-
Proliferation Assay: T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry.
-
Cytokine Analysis: Supernatants are collected and analyzed for cytokine production (e.g., IFN-γ, TNF-α) using ELISA or multiplex bead assays.
-
Cytotoxicity Assay: The cytotoxic capacity of T cells is assessed by co-culturing them with target tumor cells and measuring target cell lysis.
In Vivo Tumor Models to Evaluate PTPN2 Inhibitors
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) are subcutaneously implanted into immunocompetent mice.
-
Treatment: Once tumors are established, mice are treated with a PTPN2 inhibitor (administered orally or via other appropriate routes), an immune checkpoint inhibitor (e.g., anti-PD-1), or a combination of both.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Survival Analysis: Mouse survival is monitored over time.
-
Immunophenotyping: At the end of the study, tumors and lymphoid organs are harvested, and immune cell populations are analyzed by flow cytometry to assess the infiltration and activation status of T cells, NK cells, and other immune cells.[15][18]
Conclusion and Future Directions
PTPN2 has unequivocally been established as a critical negative regulator of anti-tumor immunity. Its role in suppressing key signaling pathways in both immune and tumor cells makes it a highly attractive target for therapeutic intervention. The development of small-molecule inhibitors targeting PTPN2, alone or in combination with existing immunotherapies, holds immense promise for overcoming resistance and improving outcomes for cancer patients.
Future research should focus on:
-
Optimizing PTPN2 Inhibitors: Developing highly selective and potent inhibitors with favorable pharmacokinetic and safety profiles.
-
Combination Therapies: Exploring synergistic combinations of PTPN2 inhibitors with other immunotherapies, targeted therapies, and conventional chemotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from PTPN2-targeted therapies.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PTPN2 inhibition to devise strategies to overcome them.
The continued exploration of PTPN2 biology and the clinical development of its inhibitors are poised to make a significant impact on the landscape of cancer immunotherapy.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PTPN2 Inhibitors Sensitize Melanoma Tumor Cells to Immunotherapy [escholarship.org]
- 15. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 18. jitc.bmj.com [jitc.bmj.com]
The Role of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) in T-Cell Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical intracellular enzyme that functions as a key negative regulator of T-cell activation and function.[1] By dephosphorylating essential components of both T-cell receptor (TCR) and cytokine signaling pathways, PTPN2 establishes a crucial threshold for T-cell activation, preventing excessive responses to self-antigens and maintaining immune homeostasis.[1][2][3] Genetic variants that reduce PTPN2 expression are associated with an increased risk of autoimmune and inflammatory diseases.[4][5][6] Conversely, the inhibition or deletion of PTPN2 in T-cells has been shown to enhance anti-tumor immunity, making it a highly promising target for cancer immunotherapy.[7][8][9][10] This guide provides an in-depth technical overview of the molecular mechanisms by which PTPN2 governs T-cell activation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
PTPN2 as a Gatekeeper of T-Cell Receptor (TCR) Signaling
T-cell activation is initiated by the engagement of the TCR with a specific peptide-MHC complex on an antigen-presenting cell. This event triggers a phosphorylation cascade mediated by protein tyrosine kinases (PTKs). PTPN2 acts as a crucial brake on this initial signaling by directly targeting and dephosphorylating proximal kinases in the TCR signaling cascade.[9]
The primary substrates of PTPN2 in this context are the Src family kinases (SFKs) Lck and Fyn.[1][2][4] By dephosphorylating the activating tyrosine residues on these kinases, PTPN2 increases the threshold for T-cell activation and reduces sensitivity to low-affinity antigens.[1] Consequently, PTPN2 deficiency in T-cells leads to hyper-responsiveness to TCR stimulation, enhanced antigen sensitivity, and a heightened proliferative potential upon encountering an antigen.[2] This fundamental role positions PTPN2 as a gatekeeper that prevents inappropriate T-cell activation and helps maintain peripheral tolerance.[1]
PTPN2 Attenuates Cytokine Signaling via the JAK/STAT Pathway
Beyond its role in TCR signaling, PTPN2 is a potent negative regulator of cytokine-mediated signaling, which is essential for T-cell survival, proliferation, and differentiation.[9][11] PTPN2 exerts this control by dephosphorylating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[2][11][12]
Key cytokines in T-cell biology, including IL-2, IL-7, and IL-15, signal through receptors that utilize the common gamma chain (γc) and activate JAK1, JAK3, and subsequently STAT5.[1][11] PTPN2 can directly dephosphorylate and inactivate JAK1 and JAK3, as well as their downstream targets, including STAT1, STAT3, and STAT5.[2][9][11] The 45 kDa isoform of PTPN2, which is predominant in T-cells, shuttles between the cytoplasm and the nucleus, allowing it to dephosphorylate JAKs at the membrane and STATs in the nucleus.[11]
Deletion of PTPN2 in T-cells leads to amplified and sustained phosphorylation of STAT5 in response to cytokines like IL-2 and IL-15.[2][9] This renders the T-cells less dependent on these survival-promoting cytokines and enhances their expansion and survival capacity.[2][13]
Impact of PTPN2 on T-Cell Function: Quantitative Effects
The deletion or inhibition of PTPN2 has profound quantitative effects on T-cell behavior, enhancing their effector functions and survival. These effects underscore its potential as a therapeutic target.
| Parameter | Effect of PTPN2 Deficiency/Inhibition | Cell Type | Key Findings | Reference(s) |
| T-Cell Accumulation | Increased | Activated CD8+ T-Cells | Briefly activated PTPN2-deficient T-cells accumulate in 3- to 11-fold higher numbers following adoptive transfer into antigen-free mice. | [2][13] |
| STAT5 Phosphorylation | Increased | Thymocytes | p-STAT5 levels are increased by approximately four- to fivefold at the DN2a and DN2b stages of thymocyte development in Ptpn2-/- mice. | [11] |
| Cytokine Signaling | Increased | CD8+ T-Cells | PTPN2-deficient OT-I T-cells show enhanced phosphorylation of STAT5 in response to IL-2 and IL-15 stimulation. | [2] |
| T-Cell Exhaustion | Altered Subpopulation | CD8+ T-Cells | Deletion of PTPN2 increases the generation, proliferation, and cytotoxicity of the Tim-3+ terminally exhausted subpopulation without altering the number of Slamf6+ progenitor exhausted cells. | [1][14][15] |
| Anti-Tumor Response | Enhanced | CD8+ T-Cells | PTPN2 deletion in CD8+ T-cells enhances anti-tumor responses, improves tumor control, and can lead to complete tumor clearance in murine cancer models. | [1][9][14] |
| IFN-γ Production | Increased | T-Cells | PTPN2 deletion in T-cells leads to an elevation of IFN-γ production. | [1][16] |
PTPN2 as a Target in Immuno-Oncology
The potentiation of T-cell function following PTPN2 loss makes it a compelling target for cancer immunotherapy.[1][8] PTPN2 acts as an intracellular checkpoint that limits anti-tumor immunity.[7][17] Its deletion or inhibition can enhance T-cell mediated tumor killing through several mechanisms:
-
Enhanced T-Cell Activation and Proliferation : By lowering the activation threshold, PTPN2 inhibition allows T-cells to respond more robustly to tumor antigens.[2][9]
-
Increased Cytotoxicity : PTPN2-deficient CD8+ T-cells exhibit enhanced cytotoxicity, leading to more effective tumor cell lysis.[1][14]
-
Improved CAR T-Cell Efficacy : Deleting PTPN2 in CAR T-cells enhances their activation (via Lck) and homing to tumors (via STAT5-mediated CXCR3 expression), enabling the eradication of solid tumors in preclinical models.[9]
-
Synergy with Checkpoint Blockade : PTPN2 deletion in T-cells enhances the efficacy of anti-PD-1 therapy.[1][15]
-
Tumor Cell Sensitization : In tumor cells, PTPN2 deletion increases IFN-γ-induced STAT1 phosphorylation, leading to upregulated antigen presentation machinery (e.g., MHC-I) and chemokines that recruit T-cells.[1][8]
The development of potent and selective small-molecule inhibitors of PTPN2 is an active area of research, with several compounds showing promising preclinical efficacy in enhancing anti-tumor immunity.[7][17][18]
Key Experimental Protocols and Methodologies
Studying the role of PTPN2 in T-cell activation involves a combination of genetic models, cellular immunology techniques, and biochemical assays.
Generation of PTPN2-Deficient T-Cells
-
Method : Conditional gene knockout using the Cre-LoxP system.
-
Protocol Outline :
-
Mouse Model : Utilize Ptpn2fl/fl mice, where exon 5 of the Ptpn2 gene is flanked by LoxP sites.[2]
-
T-Cell Specific Deletion : Cross Ptpn2fl/fl mice with mice expressing Cre recombinase under the control of a T-cell specific promoter, such as Lck (for early thymocyte deletion) or CD4-Cre.[2][11]
-
Genotyping : Confirm the presence of the floxed allele and the Cre transgene via PCR analysis of tail-snip DNA.
-
T-Cell Isolation : Isolate T-cells from the spleen and lymph nodes of experimental (Lck-Cre;Ptpn2fl/fl) and control (Ptpn2fl/fl) mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Analysis of Protein Phosphorylation
-
Method : Intracellular flow cytometry or Western blotting.
-
Protocol Outline (Flow Cytometry for p-STAT5) :
-
Cell Stimulation : Activate isolated T-cells with a specific cytokine (e.g., 10 ng/mL IL-2) for a short duration (e.g., 15 minutes).[2]
-
Fixation : Immediately fix cells with paraformaldehyde (PFA) to preserve the phosphorylation state.
-
Permeabilization : Permeabilize the cells with cold methanol (B129727) to allow antibody access to intracellular epitopes.
-
Staining : Stain cells with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (e.g., p-STAT5 Y694) and antibodies for cell surface markers (e.g., CD8, CD4).
-
Data Acquisition : Analyze the cells on a flow cytometer, gating on the T-cell population of interest (e.g., CD8+ T-cells).
-
T-Cell Proliferation Assay
-
Method : CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.
-
Protocol Outline :
-
Labeling : Label isolated T-cells from control and PTPN2-deficient mice with CFSE.
-
Activation : Culture the labeled cells in vitro with a stimulus, such as plate-bound anti-CD3 and anti-CD28 antibodies.
-
Incubation : Culture for 72-96 hours to allow for cell division.
-
Analysis : Analyze CFSE fluorescence by flow cytometry. With each cell division, the CFSE dye is halved, allowing for the quantification of proliferation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase non-receptor type 2 and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTPN2 regulates T cell lineage commitment and αβ versus γδ specification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance [frontiersin.org]
- 6. An autoimmune-associated variant in PTPN2 reveals an impairment of IL-2R signaling in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target [ideas.repec.org]
- 9. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 10. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. rupress.org [rupress.org]
- 12. JCI - Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity [jci.org]
- 13. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTPN2 regulates the generation of exhausted CD8+ T cell subpopulations and restrains tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 18. jitc.bmj.com [jitc.bmj.com]
The Dawn of PTPN2 Degradation: A Technical Guide to the Discovery and Synthesis of PTPN2-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator in both oncology and immunology.[1][2] PTPN2 negatively regulates key signaling pathways, including the JAK-STAT and T-cell receptor (TCR) pathways, by dephosphorylating essential signaling proteins.[3][4][5][6] Its role in dampening anti-tumor immune responses has positioned it as a high-value target for therapeutic intervention.[3][7] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[8][9] This in-depth guide provides a technical overview of the discovery and synthesis of PTPN2-targeting PROTACs, complete with experimental protocols and data, to aid researchers in this burgeoning field.
The PTPN2 PROTAC: A Trifecta of Molecular Design
A PTPN2 PROTAC is a heterobifunctional molecule meticulously engineered with three key components: a "warhead" that binds to PTPN2, an E3 ligase ligand, and a chemical linker that connects the two.[10][11] The simultaneous binding of the PROTAC to PTPN2 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), forms a ternary complex.[12][13] This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome and thereby amplifying downstream signaling for a potent therapeutic effect.[8]
Quantitative Data on PTPN2 PROTACs
The development of PTPN2 PROTACs has yielded several promising candidates with potent degradation activity. The following tables summarize the key quantitative data for some of the reported PTPN2 PROTACs.
| Compound | Target(s) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line(s) | Selectivity | Reference(s) |
| TP1L | PTPN2 | Lenalidomide (CRBN) | 35.8 | >90 | Multiple | >110-fold over PTP1B | [14][15] |
| PVD-06 | PTPN2 | VHL ligand | 217 | Not Specified | Not Specified | >60-fold over PTP1B | [9][14][16][17] |
| AbbVie Cmpd-1 | PTPN2/PTPN1 | CRBN ligand | 44 | ~97 | B16F10 | Dual Degrader | [18][19] |
| AbbVie Cmpd-2 | PTPN2/PTPN1 | CRBN ligand | 235 | ~90 | B16F10 | Dual Degrader | [18][19] |
| AbbVie Exemplified PROTAC | PTPN2 | Not Specified | <50 | >90 | B16F10, 293T | Not Specified | [20] |
| Nerio Therapeutics PROTACs | PTPN1/PTPN2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [20] |
| PROTAC X1 | PTPN1/PTPN2 | Cereblon-based | "nano-molar" | Not Specified | Jurkat, various cancer cell lines | Dual Degrader | [21] |
Signaling Pathways Modulated by PTPN2 PROTACs
PTPN2 is a key negative regulator of the JAK-STAT and TCR signaling pathways. By degrading PTPN2, PROTACs can unleash the full potential of these pathways, leading to enhanced anti-tumor immunity.
PTPN2 in the JAK-STAT Signaling Pathway
PTPN2 dephosphorylates and inactivates Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), thereby suppressing cytokine signaling.[12][22][23][24][25] Degradation of PTPN2 by a PROTAC leads to sustained phosphorylation and activation of JAKs and STATs, promoting the transcription of genes involved in immune activation and anti-proliferative responses.[12][25][26]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. T cell protein tyrosine phosphatase attenuates T cell signaling to maintain tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. PROTAC PTPN2 degrader-1 | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Target Degradation [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
- 21. scienceopen.com [scienceopen.com]
- 22. uniprot.org [uniprot.org]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. PTPN2 deficiency: Amping up JAK/STAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. profiles.wustl.edu [profiles.wustl.edu]
An In-depth Technical Guide to PROTAC PTPN2 Degrader-2 Target Engagement Studies
This technical guide provides a comprehensive overview of the core target engagement studies for PROTAC PTPN2 degrader-2 and related molecules. It is intended for researchers, scientists, and drug development professionals working on targeted protein degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), a key negative regulator in immune signaling pathways. This document details quantitative data, experimental protocols, and visual representations of key biological and experimental processes.
Quantitative Data Summary
The following tables summarize the target engagement and degradation efficacy of various reported PTPN2-targeting PROTACs. These molecules utilize an E3 ligase, typically Cereblon (CRBN), to induce the ubiquitination and subsequent proteasomal degradation of PTPN2.
Table 1: Ternary Complex Formation and Binding Affinity
| Degrader | Target Protein(s) | E3 Ligase | Ternary Complex KD (nM) | Binary Binding KD (Degrader to PTPN2) (nM) | Assay Method | Reference |
| Cmpd-1 | PTPN2/PTPN1 | CRBN | 13.8 | 100 | Bio-Layer Interferometry (BLI) | [1] |
| Cmpd-2 | PTPN2/PTPN1 | CRBN | 10.4 | 100 | Bio-Layer Interferometry (BLI) | [1] |
Table 2: Cellular Degradation Potency
| Degrader | Cell Line | DC50 (µM) | Dmax (%) | Treatment Time (h) | Assay Method | Reference |
| Cmpd-1 | B16F10 | 0.044 | >90 | 24 | HiBiT Assay / Western Blot | [1] |
| Cmpd-2 | B16F10 | 0.235 | >90 | 24 | HiBiT Assay / Western Blot | [1] |
| TP1L | HEK293 | 0.0358 | >90 | 16 | Western Blot | [2] |
| PROTAC PTPN2 degrader-1 | 293T (HiBiT-PTPN2) | 0.01 - 0.05 | >90 | 24 | HiBiT Assay | [3] |
Signaling Pathways and Experimental Workflows
PTPN2 Signaling Pathways
PTPN2 is a critical negative regulator of inflammatory signaling pathways. It primarily dephosphorylates and inactivates key signaling proteins in the T-cell receptor (TCR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. Degradation of PTPN2 is expected to enhance these pro-inflammatory signals, which is a promising strategy for cancer immunotherapy.[4][5]
References
- 1. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to PTPN2 as a Therapeutic Target in Solid Tumors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical intracellular enzyme that negatively regulates key signal transduction pathways involved in cell growth, differentiation, and immunity.[1] Initially identified through in vivo CRISPR library screening as a potent cancer immunotherapy target, PTPN2 has emerged as a central mediator of tumor immune evasion.[2][3] Its inhibition presents a novel and compelling therapeutic strategy for solid tumors. PTPN2 functions by dephosphorylating and inactivating essential signaling molecules within the JAK-STAT and other oncogenic pathways.[4][5] Loss or inhibition of PTPN2 in cancer cells enhances their sensitivity to interferon-gamma (IFN-γ), leading to increased antigen presentation, growth suppression, and chemokine release.[2][5][6] Furthermore, targeting PTPN2 in immune cells, particularly T cells, augments their activation, proliferation, and effector functions.[5] This dual mechanism of action—acting on both tumor cells and immune cells—makes PTPN2 an exceptionally attractive target.[7] Small-molecule inhibitors of PTPN2, often co-targeting the homologous phosphatase PTPN1, have shown robust preclinical efficacy, sensitizing resistant tumors to immune checkpoint blockade and are currently under clinical investigation.[8][9][10] This guide provides a comprehensive overview of the signaling pathways governed by PTPN2, summarizes the preclinical and clinical data supporting its inhibition, and details key experimental protocols for its study.
The Role of PTPN2 in Solid Tumors
PTPN2's role in cancer is complex and can be context-dependent, exhibiting characteristics of both a tumor suppressor and an oncogene.[11]
-
Tumor Suppressive Functions: In some contexts, PTPN2 acts as a tumor suppressor by negatively regulating oncogenic signaling pathways, including STAT3, STAT5, and PI3K/AKT.[4][12] For instance, PTPN2 can suppress the tumorigenicity of glioblastoma cells by inhibiting EGFR-mediated signaling.[11]
-
Tumor-Promoting Functions and Therapeutic Relevance: Despite its tumor-suppressive roles in some cancers, PTPN2 is more prominently recognized as a key negative regulator of anti-tumor immunity.[13] High expression of PTPN2 is often associated with a poor prognosis in several cancers, including glioma and pancreatic adenocarcinoma.[13][14] By suppressing IFN-γ signaling, PTPN2 allows tumor cells to evade immune surveillance.[6] Therefore, inhibiting PTPN2 in the context of cancer therapy is aimed at reversing this immunosuppressive function to unleash a potent anti-tumor immune response.[15]
PTPN2 in the Tumor Immune Microenvironment
PTPN2 plays a pivotal role in regulating the function of various immune cells, thereby shaping the tumor microenvironment.
-
T-Cell Function: In T cells, PTPN2 acts as a negative regulator of T-cell receptor (TCR) and cytokine signaling pathways.[5] PTPN2 deletion or inhibition in CD8+ T cells enhances their proliferation, cytotoxicity, and effector functions, leading to improved tumor control.[16][17] Inhibition of PTPN2 can also boost the efficacy of CAR-T cell therapy in solid tumors.[4][16]
-
Modulation of T-Cell Exhaustion: PTPN2 deletion in CD8+ T cells has been shown to boost the generation and cytotoxicity of terminally exhausted (Tim-3+) T cells, which enhances anti-tumor responses and improves the efficacy of anti-PD-1 therapy.[16][17]
-
Other Immune Cells: PTPN2 is also expressed in other immune cells, including dendritic cells (DCs) and natural killer (NK) cells.[4][7] Its inhibition can promote the activation and pro-inflammatory functions of these cell types, contributing to a more robust anti-tumor immune response.[5][7]
Key Signaling Pathways Regulated by PTPN2
PTPN2 exerts its influence by dephosphorylating key components of several critical signaling cascades.
The IFN-γ-JAK-STAT Pathway
The IFN-γ signaling pathway is central to anti-tumor immunity. PTPN2 is a master negative regulator of this pathway. Upon IFN-γ binding to its receptor, JAK1 and JAK2 kinases are activated, which in turn phosphorylate STAT1.[18] Phosphorylated STAT1 (p-STAT1) dimerizes, translocates to the nucleus, and induces the transcription of genes involved in antigen presentation (MHC class I), growth suppression, and chemokine production.[19] PTPN2 directly dephosphorylates and inactivates JAK1, JAK2, and STAT1, thereby dampening the cellular response to IFN-γ.[5][18][20] Inhibition of PTPN2 removes this brake, leading to sustained STAT1 phosphorylation and enhanced IFN-γ-mediated anti-tumor effects.[19][21]
PTPN2 and PD-L1 Expression
PTPN2 can negatively regulate the expression of Programmed Death-Ligand 1 (PD-L1, also known as CD274).[11] Mechanistically, this is often tied to its suppression of the IFN-γ-JAK-STAT pathway, which is a known inducer of PD-L1. By inhibiting PTPN2, the resulting increase in STAT1 signaling can lead to elevated PD-L1 expression on tumor cells.[16] While this may seem counterintuitive, the accompanying enhancement of antigen presentation and chemokine secretion creates a highly inflamed tumor microenvironment, rendering the tumor more susceptible to PD-1/PD-L1 checkpoint blockade.[11][16]
Other Oncogenic Pathways
PTPN2 has been shown to dephosphorylate and regulate other signaling molecules implicated in cancer, including:
-
MEK/ERK Pathway: PTPN2 can negatively regulate the MEK/ERK pathway in some cancer types.[11]
-
PI3K/AKT Pathway: Loss of PTPN2 has been associated with higher levels of activated Akt in breast cancer.[16]
-
Src Family Kinases (SFKs): PTPN2 can dephosphorylate SFKs such as LCK in T cells, thereby regulating TCR signaling.[16]
PTPN2 Inhibition as a Therapeutic Strategy
The development of small-molecule inhibitors targeting PTPN2 represents a promising frontier in cancer immunotherapy.
Preclinical Evidence
Extensive preclinical research has validated PTPN2 as a therapeutic target.
-
Sensitization to Immunotherapy: Genetic deletion or pharmacologic inhibition of PTPN2 sensitizes otherwise resistant tumor models, such as B16F10 melanoma, to anti-PD-1 therapy.[6][21]
-
Tumor Growth Inhibition: In syngeneic mouse models, treatment with PTPN2 inhibitors, both as a monotherapy and in combination with checkpoint inhibitors, leads to significant tumor growth suppression and improved survival.[21][22] This effect is accompanied by increased infiltration of cytotoxic CD8+ T cells into the tumor.[21]
-
Dual-Targeting PTPN2/PTPN1: Due to the high structural homology in the active sites of PTPN2 and PTPN1, many small-molecule inhibitors target both phosphatases.[8] This dual inhibition is considered beneficial, as PTPN1 has also been identified as a negative regulator of anti-tumor immunity.[4]
Clinical Development of PTPN2/PTPN1 Inhibitors
The promising preclinical data have led to the clinical development of PTPN2/PTPN1 inhibitors.
-
ABBV-CLS-484 (osunprotafib): This is a first-in-class, orally bioavailable, active-site inhibitor of PTPN2 and PTPN1.[10][22][23] It has demonstrated potent anti-tumor activity in preclinical models by enhancing immune cell function and increasing tumor sensitivity to IFN-γ.[7][15]
-
Clinical Trials: ABBV-CLS-484 and another PTPN2/1 inhibitor, ABBV-CLS-579, are currently being evaluated in Phase 1 clinical trials for patients with advanced solid tumors, both as monotherapy and in combination with other agents like pembrolizumab.[9] The trial for ABBV-CLS-484 is registered as NCT04777994.[10]
Data Summary Tables
Table 1: Preclinical Efficacy of PTPN2/PTPN1 Inhibitors
| Compound | Cancer Model | Treatment Setting | Key Outcomes | Reference |
|---|---|---|---|---|
| PTPN2 inhibitor '9' | B16F10 Melanoma (in vivo) | Combination with anti-PD-1 | Significantly reduced tumor growth and enhanced mouse survival compared to anti-PD-1 alone. | [21] |
| PTPN2 inhibitor '9' | MC38 Colorectal (in vivo) | Combination with anti-PD-1 | Significantly reduced tumor growth compared to anti-PD-1 alone. | [21] |
| WS35 | B16-OVA Melanoma (in vivo) | Monotherapy & Combo w/ anti-PD-1 | Achieved robust tumor growth suppression, outperforming AC484. | [22] |
| ABBV-CLS-484 (AC484) | Multiple tumor models | Preclinical | Showed promising anti-tumor activity and was well-tolerated. | [9] |
| K-38 | Melanoma | Preclinical | Potent PTPN2 inhibition, enhanced lymphocyte infiltration, modulated IFN-γ signaling. |[22] |
Table 2: Clinical Trials of PTPN2/PTPN1 Inhibitors
| Compound | Trial Identifier | Phase | Status | Tumor Types | Interventions |
|---|---|---|---|---|---|
| ABBV-CLS-484 | NCT04777994 | Phase 1 | Recruiting | Locally Advanced or Metastatic Solid Tumors | Monotherapy and in combination with Pembrolizumab |
| ABBV-CLS-579 | NCT04417465 | Phase 1 | Recruiting | Locally Advanced or Metastatic Tumors | Monotherapy and in combination with Pembrolizumab |
Key Experimental Protocols
The following section details generalized methodologies for key experiments used in the evaluation of PTPN2 as a therapeutic target.
PTPN2 Knockdown/Knockout in Tumor Cell Lines
Objective: To stably deplete PTPN2 expression in cancer cell lines to study the functional consequences of its loss.
Methodology (Lentiviral CRISPR/Cas9-mediated Knockout):
-
gRNA Design and Cloning: Design single-guide RNAs (sgRNAs) targeting a conserved exon of the Ptpn2 gene. Synthesize and clone these oligonucleotides into a lentiviral vector co-expressing Cas9, such as lentiCRISPRv2. A non-targeting control (NTC) gRNA should be used as a negative control.[24]
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-cloned lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[25] Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line (e.g., B16F10, MC38) with the harvested lentivirus in the presence of polybrene (8 µg/mL).
-
Selection and Validation: 24-48 hours post-transduction, select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin). Expand the resistant cells and validate PTPN2 knockout via Western blotting and/or Sanger sequencing of the targeted genomic locus.[21]
PTPN2 Phosphatase Activity Assay
Objective: To measure the enzymatic activity of PTPN2 from cellular lysates and assess the potency of small-molecule inhibitors.
Methodology (Immunoprecipitation-based Assay):
-
Cell Lysis: Lyse cells (e.g., Jurkat T-cells) in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation (IP): Incubate the clarified cell lysates with a specific anti-PTPN2 antibody overnight at 4°C. Capture the antibody-PTPN2 complexes using Protein A/G-agarose beads.[26][27]
-
Phosphatase Reaction: Wash the beads extensively to remove non-specific binders. Resuspend the beads in a phosphatase assay buffer. For inhibitor testing, pre-incubate the beads with the compound or DMSO vehicle.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic phosphatase substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or a specific phosphopeptide substrate (e.g., a STAT1-derived phosphopeptide).[28][29]
-
Detection: Measure the dephosphorylation of the substrate over time. For DiFMUP, this involves measuring the increase in fluorescence. For peptide substrates, this can be quantified using HPLC or other analytical methods.[26][27]
-
Data Analysis: Determine the reaction rate and calculate the IC50 for inhibitors by plotting activity versus inhibitor concentration.
In Vivo Tumor Models for Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of PTPN2 inhibitors in an immunocompetent host.
Methodology (Syngeneic Mouse Model):
-
Animal Model: Use 7-9 week old wild-type C57BL/6J mice (or other appropriate strains depending on the tumor cell line).[24]
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 x 10^6 B16F10 melanoma cells) into the flank of the mice.[24]
-
Treatment Regimen: Once tumors are palpable or reach a pre-determined size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
PTPN2 inhibitor
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally)[21]
-
PTPN2 inhibitor + Anti-PD-1 antibody
-
-
Monitoring: Measure tumor volume (e.g., every 2-3 days) using calipers and monitor mouse body weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for downstream analysis, such as Western blotting, histology, or flow cytometry to assess immune cell infiltration (e.g., CD8+, Granzyme B+ T cells).[21]
Conclusion and Future Directions
PTPN2 has been unequivocally validated as a high-potential therapeutic target in immuno-oncology. Its inhibition offers a dual-pronged attack, simultaneously sensitizing tumor cells to immune-mediated killing while broadly enhancing the functionality of the anti-tumor immune response. The advancement of potent, orally bioavailable PTPN2/PTPN1 inhibitors into clinical trials is a landmark achievement for a target class once considered "undruggable".[10]
Future research will focus on several key areas:
-
Biomarker Development: Identifying patient populations most likely to respond to PTPN2 inhibition. This may involve assessing PTPN2 expression levels in tumors or immune cells, or the status of the IFN-γ signaling pathway.
-
Combination Strategies: Exploring novel combination therapies beyond PD-1 inhibitors, such as with CAR-T cells, other checkpoint inhibitors (e.g., anti-TIM3), or radiotherapy.[13]
-
Understanding Resistance: Investigating potential mechanisms of resistance to PTPN2 inhibitors to develop strategies to overcome them.
-
Tumor-Specific Roles: Further elucidating the context-dependent roles of PTPN2 across different solid tumor types to refine therapeutic strategies.[11]
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy [frontiersin.org]
- 5. PTPN2/1 [stage.abbviescience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. news.abbvie.com [news.abbvie.com]
- 11. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and clinical characterization of PTPN2 expression from RNA-seq data of 996 brain gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PTPN2, A Key Predictor of Prognosis for Pancreatic Adenocarcinoma, Significantly Regulates Cell Cycles, Apoptosis, and Metastasis [frontiersin.org]
- 15. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Protein tyrosine phosphatase non-receptor Type 2 regulates IFN-γ-induced cytokine signaling in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. News - PTPN2 inhibitor - LARVOL VERI [veri.larvol.com]
- 23. biospace.com [biospace.com]
- 24. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mutation analysis of the tyrosine phosphatase PTPN2 in Hodgkin’s lymphoma and T-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A RP-UFLC Assay for Protein Tyrosine Phosphatases: Focus on Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Autoimmune susceptibility gene PTPN2 is required for clearance of adherent-invasive Escherichia coli by integrating bacterial uptake and lysosomal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
Downstream Signaling Effects of PTPN2 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of multiple signaling pathways essential for cellular growth, differentiation, and immune responses.[1][2] Its degradation or loss of function leads to the hyperactivation of these pathways, a phenomenon with significant therapeutic implications in oncology and immunology. This guide provides an in-depth technical overview of the core downstream signaling consequences of PTPN2 degradation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Regulated by PTPN2
PTPN2 exerts its regulatory function by dephosphorylating key tyrosine residues on a variety of substrate proteins.[3] Its degradation effectively removes these brakes, leading to sustained signaling. The primary pathways affected are the JAK/STAT, T-cell Receptor (TCR), and MAPK pathways.
JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity and development. PTPN2 directly dephosphorylates and inactivates JAK1 and JAK3, as well as several STAT proteins, including STAT1, STAT3, and STAT5.[4][5][6]
Degradation of PTPN2 results in the constitutive activation of JAK/STAT signaling. This is particularly significant in the context of interferon (IFN) signaling. Loss of PTPN2 enhances cellular responses to IFN-γ, leading to increased phosphorylation of STAT1 and STAT3.[7][8] This, in turn, drives the expression of IFN-stimulated genes (ISGs), including those involved in antigen processing and presentation, and the production of pro-inflammatory cytokines.[1][9]
T-cell Receptor (TCR) Signaling
In T-cells, PTPN2 is a crucial gatekeeper of activation, setting the threshold for TCR signaling. It achieves this by dephosphorylating and inactivating proximal TCR signaling molecules, most notably the Src family kinases LCK and FYN.[5][10]
The degradation of PTPN2 in T-cells leads to heightened TCR sensitivity and augmented signaling.[10] This results in enhanced T-cell proliferation, cytokine production, and cytotoxic activity. This hyper-responsiveness can be harnessed for anti-tumor immunity but is also implicated in the pathogenesis of autoimmune diseases when PTPN2 function is compromised.[11]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While the role of PTPN2 in regulating the MAPK pathway is more context-dependent, evidence suggests it can modulate this pathway, in some cases by targeting upstream kinases.
Quantitative Effects of PTPN2 Degradation
The following tables summarize the quantitative downstream effects of PTPN2 degradation or inhibition, compiled from various experimental studies.
Table 1: Effects on Protein Phosphorylation
| Substrate | Cell Type/Model | Method of PTPN2 Depletion | Fold Change in Phosphorylation (Approx.) | Reference |
| STAT1 | B16F10 melanoma cells | PTPN2 inhibitors + IFN-γ | Markedly upregulated (qualitative) | [8] |
| STAT1 | Human T-ALL cell lines | siRNA | Significant increase (qualitative) | [12] |
| STAT3 | Mouse embryonic stem cells | CRISPR/Cas9 knockout | Reduced dephosphorylation leading to sustained activity | [13][14] |
| STAT5 | Human T-ALL cell lines | siRNA | Stronger activation (qualitative) | [12] |
| LCK | PTPN2-deficient T-cells | Genetic knockout | Increased (qualitative) | [10] |
| JAK1 | Human T-ALL cell lines | siRNA | Stronger activation (qualitative) | [12] |
Table 2: Effects on Gene and Protein Expression
| Gene/Protein | Cell Type/Model | Method of PTPN2 Depletion | Change in Expression | Reference |
| CXCL9 | B16-OVA melanoma cells | Dual PTPN1/2 siRNA + IFN-γ | >5-fold increase | [15] |
| CXCL9 | B16-OVA melanoma cells | PTPN2 siRNA + IFN-γ | 66% increase | [15] |
| CXCL10 | B16-OVA melanoma cells | Dual PTPN1/2 siRNA + IFN-γ | Synergistic enhancement | [15] |
| PD-L1 | Melanoma cell lines | PTPN2 knockdown + IFN-γ | Increased (qualitative) | [16] |
| MHC-I | Melanoma cell lines | PTPN2 knockdown + IFN-γ | Increased (qualitative) | [16] |
| MHC-II | Melanoma cell lines | PTPN2 knockdown + IFN-γ | Increased (qualitative) | [16] |
Table 3: Effects on Cellular Functions
| Cellular Function | Cell Type/Model | Method of PTPN2 Depletion | Quantitative Effect | Reference |
| T-cell Accumulation | Adoptive transfer mouse model | PTPN2-deficient T-cells | 3- to 11-fold higher accumulation | [10][11] |
| IL-6 Secretion | THP-1 monocytes | PTPN2 knockdown + IFN-γ | Elevated (qualitative) | [17] |
| MCP-1 Secretion | THP-1 monocytes | PTPN2 knockdown + IFN-γ | Elevated (qualitative) | [18] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
siRNA-Mediated Knockdown of PTPN2 in Cell Lines (e.g., THP-1)
This protocol describes a general procedure for transiently reducing PTPN2 expression in cultured cells.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete culture medium
-
PTPN2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for downstream applications (e.g., RIPA buffer for Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 50 pmol of siRNA (either PTPN2-specific or control) into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvesting and Analysis: After incubation, cells can be harvested for downstream analysis. For Western blotting, wash cells with ice-cold PBS and lyse with RIPA buffer. For qPCR, extract total RNA using a suitable kit. For ELISA, collect the cell culture supernatant.
CRISPR/Cas9-Mediated Knockout of PTPN2 in Primary T-Cells
This protocol provides a framework for generating PTPN2 knockout primary T-cells.
Materials:
-
Primary human or mouse T-cells
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
IL-2
-
Cas9 protein
-
Synthetic guide RNA (sgRNA) targeting PTPN2
-
Electroporation system (e.g., Neon Transfection System) and corresponding buffers
-
T-cell culture medium
Procedure:
-
T-Cell Activation: Activate primary T-cells with anti-CD3/CD28 beads in the presence of IL-2 for 48 hours.
-
Ribonucleoprotein (RNP) Complex Formation: a. Mix Cas9 protein and PTPN2-targeting sgRNA at a 1:1 molar ratio. b. Incubate at room temperature for 10-20 minutes to allow RNP complex formation.
-
Electroporation: a. Resuspend activated T-cells in the appropriate electroporation buffer. b. Add the pre-formed RNP complexes to the cell suspension. c. Electroporate the cells using an optimized program for primary T-cells.
-
Post-Electroporation Culture: Immediately transfer the electroporated cells into pre-warmed T-cell culture medium supplemented with IL-2.
-
Expansion and Validation: Culture the cells for several days to allow for gene knockout and protein turnover. Validate PTPN2 knockout by Western blot or flow cytometry. Functional assays can then be performed on the knockout T-cell population.
Co-Immunoprecipitation (Co-IP) of PTPN2 and Substrates
This protocol is for isolating PTPN2 and its interacting proteins.
Materials:
-
Cell lysate from cells expressing PTPN2 and the substrate of interest
-
Co-IP lysis buffer (non-denaturing)
-
Anti-PTPN2 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-PTPN2 antibody or an isotype control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting using antibodies against the suspected interacting protein (e.g., JAK1, STAT1).
Conclusion and Future Directions
The degradation of PTPN2 has profound and diverse effects on cellular signaling, primarily through the hyperactivation of the JAK/STAT and TCR signaling pathways. This targeted dysregulation holds immense therapeutic promise, particularly in the field of immuno-oncology, where enhancing anti-tumor immunity is a key objective. The development of small molecule inhibitors and degraders of PTPN2 is an active area of research with the potential to sensitize tumors to immunotherapy and overcome resistance.[19] Further research is warranted to fully elucidate the context-dependent roles of PTPN2 in different cell types and disease states, and to optimize therapeutic strategies that target this critical phosphatase.
References
- 1. PTPN2/1 [abbviescience.com]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PTPN2/1 [stage.abbviescience.com]
- 10. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of STAT3 phosphorylation by PTPN2 inhibits naïve pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Characterization of PROTAC PTPN2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC PTPN2 degrader-2, a potent and selective degrader of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This document details the experimental methodologies, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to PTPN2 and PROTAC Technology
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of cellular signaling pathways.[1][2] It acts as a negative regulator in various pathways, including those involving cytokine receptors, growth factor receptors, and the JAK-STAT pathway, by dephosphorylating specific tyrosine residues on target proteins.[1] Dysregulation of PTPN2 has been implicated in several diseases, making it an attractive therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality.[3][4] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of target proteins at low concentrations.[3]
Quantitative In Vitro Characterization of this compound
The following tables summarize the key quantitative data from the in vitro characterization of a PTPN2 degrader, herein referred to as this compound (Cmpd-2).[5][6]
Table 1: Cellular Degradation Potency of this compound in B16F10 Cells after 24-hour treatment. [5][6]
| Parameter | Value |
| DC50 (µM) | 0.235 |
| Emax (%) | 10.03 |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Emax: The maximum percentage of target protein degradation achieved.
Table 2: Binding Affinity of this compound. [5][7]
| Binding Interaction | Method | KD (nM) |
| This compound to PTPN2 | Bio-Layer Interferometry (BLI) | Not explicitly stated for Cmpd-2 |
| PTPN2 with CRBN-DDB1 in the presence of this compound | Bio-Layer Interferometry (BLI) | Not explicitly stated for Cmpd-2 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
3.1. Cell Culture
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Western Blotting for PTPN2 Degradation [5][8][9]
-
Cell Treatment: B16F10 cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against PTPN2 overnight at 4°C. A primary antibody against a loading control (e.g., Vinculin, GAPDH, or β-actin) was also used.
-
The membrane was washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Densitometry analysis was performed to quantify the protein band intensities, and the PTPN2 levels were normalized to the loading control.
3.3. HiBiT-based Degradation Assay [5][6]
-
Cell Line Generation: B16F10 cells were engineered to express PTPN2 tagged with the HiBiT peptide.
-
Cell Treatment: HiBiT-PTPN2 expressing B16F10 cells were plated in 96-well plates. After 24 hours, cells were treated with a serial dilution of this compound for the desired time (e.g., 24 hours).
-
Lysis and Luminescence Detection: A Nano-Glo® HiBiT Lytic Detection System was used. The lytic reagent, containing the LgBiT protein and furimazine substrate, was added to the wells. The luminescence, which is proportional to the amount of HiBiT-tagged PTPN2, was measured using a plate reader.
-
Data Analysis: The luminescence signal was normalized to the vehicle-treated control to determine the percentage of PTPN2 degradation. The DC50 and Emax values were calculated by fitting the data to a dose-response curve.
3.4. Bio-Layer Interferometry (BLI) for Binding Affinity [5][7]
-
Immobilization: Biotinylated PTPN2 was immobilized on Super Streptavidin (SSA) biosensors.
-
Association: The biosensors were dipped into solutions containing serial dilutions of this compound to measure the association rate.
-
Dissociation: The biosensors were then moved to a buffer-only solution to measure the dissociation rate.
-
Data Analysis: The binding affinity (KD) was calculated from the association and dissociation curves using a 1:1 binding model. For ternary complex formation, biotinylated PTPN2 was immobilized, followed by incubation with the degrader and then with the E3 ligase complex (CRBN-DDB1).
Visualizations
4.1. PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, inducing ubiquitination and degradation of the target protein.
4.2. PTPN2 Signaling Pathway (JAK/STAT)
Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.
4.3. In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
The Critical Role of PTPN2 Degradation in Modulating Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical intracellular enzyme that governs a multitude of cellular processes by dephosphorylating key signaling proteins. As a negative regulator of several oncogenic and inflammatory pathways, the targeted degradation of PTPN2 has emerged as a promising therapeutic strategy in immuno-oncology and for the treatment of autoimmune disorders. This technical guide provides a comprehensive overview of the cellular pathways modulated by PTPN2 degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Cellular Pathways Modulated by PTPN2 Degradation
PTPN2 is a key regulator of multiple signaling cascades. Its degradation leads to the hyperphosphorylation and sustained activation of its substrates, thereby amplifying downstream cellular responses. The primary pathways affected by the loss of PTPN2 function are detailed below.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell growth, and differentiation. PTPN2 directly dephosphorylates and inactivates JAK1, JAK2, and JAK3, as well as STAT1, STAT3, STAT5, and STAT6.[1][2] Degradation of PTPN2 results in the sustained phosphorylation and activation of these signaling molecules, leading to enhanced cytokine signaling. This is particularly relevant in the context of cancer immunotherapy, where enhanced interferon-gamma (IFN-γ) signaling, mediated by the JAK/STAT pathway, can promote anti-tumor immunity.[2][3] Loss-of-function mutations in PTPN2 have been linked to aberrant activation of JAK signaling, contributing to very early onset intestinal inflammation.[4]
T-Cell Receptor (TCR) Signaling
In T-lymphocytes, PTPN2 plays a crucial role in setting the threshold for T-cell activation by dephosphorylating key components of the TCR signaling cascade, including the Src family kinases Lck and Fyn.[3][5] Degradation of PTPN2 in T-cells leads to enhanced TCR signaling, promoting T-cell proliferation and activation.[3][5] This heightened T-cell response can be harnessed for cancer immunotherapy to improve the efficacy of chimeric antigen receptor (CAR)-T cell therapies.[3]
Growth Factor Receptor Signaling
PTPN2 also negatively regulates the signaling of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1] By dephosphorylating these receptors, PTPN2 attenuates downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often hyperactivated in cancer. Degradation of PTPN2 can, therefore, sensitize cells to growth factor stimulation.
Interferon (IFN) Signaling
Interferon signaling is crucial for antiviral and anti-tumor immunity. PTPN2 is a negative regulator of both type I and type II interferon signaling.[6] PTPN2-mediated dephosphorylation of STAT1 is a key mechanism for attenuating the IFN response.[7] Consequently, degradation of PTPN2 potentiates IFN signaling, which can enhance the expression of MHC class I molecules on tumor cells, thereby improving their recognition and elimination by cytotoxic T-lymphocytes.[2]
MAPK/NF-κB Pathway
Recent studies have indicated that PTPN2 can inhibit the MAPK/NF-κB pathway by targeting TAK1 for dephosphorylation.[8] This suggests that PTPN2 degradation could lead to the activation of this pathway, which is involved in inflammation and cell survival.
TGF-β Signaling
PTPN2 has been shown to dephosphorylate Smad4, a central mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By doing so, PTPN2 can restore TGF-β-induced transcriptional responses. This indicates a role for PTPN2 in modulating the diverse cellular effects of TGF-β, including cell growth, differentiation, and apoptosis.
Quantitative Data on PTPN2 Degradation
The development of Proteolysis Targeting Chimeras (PROTACs) has enabled the specific and efficient degradation of PTPN2, providing valuable tools to study the consequences of its loss and offering a potential therapeutic avenue.
| Compound/Method | Cell Line | DC50 | Emax (%) | Target(s) | Reference |
| Cmpd-1 | B16F10 | 0.044 µM | 3.45 | PTPN2/PTPN1 | [6] |
| Cmpd-2 | B16F10 | 0.235 µM | 10.03 | PTPN2/PTPN1 | [6] |
| TP1L | Multiple | Low nM | >90 | PTPN2 | [3] |
| PVD-06 | - | - | - | PTPN2 (>60-fold selective over PTPN1) | |
| PROTAC PTPN2 degrader-1 | 293T (HiBiT-PTPN2) | 10-50 nM | <10 | PTPN2 | [9] |
| siRNA Knockdown | MCF7, SKBR3, MDA-MB-468 | - | - | PTPN2 | [10] |
DC50: Half-maximal degradation concentration; Emax: Maximum degradation.
| Parameter | Finding | Cancer Type | Reference |
| PTPN2 Protein Expression | Low in 50.2% of tumors | Breast Cancer | [11] |
| PTPN2 Gene Copy Loss | 15.4% of tumors | Breast Cancer | [11] |
| PTPN2 Deletions | 8% incidence | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [4] |
Experimental Protocols
siRNA-Mediated Knockdown of PTPN2
This protocol describes a general procedure for transiently reducing PTPN2 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
PTPN2-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent (or similar).
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium appropriate for the cell line.
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 6 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Add the siRNA-lipofectamine complexes to each well containing cells and fresh antibiotic-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis: Harvest the cells for downstream analysis (e.g., Western blot to confirm PTPN2 knockdown and assess changes in phosphorylation of target proteins).
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and biological features of PTPN2-deleted adult and pediatric T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN2 Regulates the Interferon Signaling and Endoplasmic Reticulum Stress Response in Pancreatic β-Cells in Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioradiations.com [bioradiations.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of PTPN2 loss on cell signalling and clinical outcome in relation to breast cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC PTPN2 Degrader-2
For Research Use Only
Introduction
PROTAC PTPN2 degrader-2, also identified as example 187B in patent literature, is a potent and selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2).[1][2] PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of inflammatory signaling pathways, including the JAK-STAT and T-cell receptor (TCR) signaling pathways. By targeting PTPN2 for degradation, this PROTAC (Proteolysis Targeting Chimera) offers a promising tool for researchers in immuno-oncology and metabolic diseases. These application notes provide detailed protocols for the experimental evaluation of this compound.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a ligand that binds to the protein of interest (in this case, PTPN2), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Signaling Pathway and Mechanism of Action
PTPN2 negatively regulates key signaling pathways in immune cells and cancer cells. In the context of cancer immunotherapy, PTPN2 has been shown to suppress anti-tumor immunity by downregulating interferon-gamma (IFNγ) signaling. Degradation of PTPN2 by a PROTAC is expected to enhance IFNγ signaling, leading to increased antigen presentation on tumor cells and enhanced T-cell mediated killing.
Caption: Mechanism of action of this compound in the IFNγ signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PTPN2 degraders. Table 1 provides the available data for this compound (example 187B). Table 2 provides representative data for other published PTPN2 degraders to serve as a reference.
Table 1: Degradation Potency of this compound (example 187B)
| Cell Line | DC50 | Dmax | Assay Type | Reference |
| B16F10.4 (murine melanoma) | < 50 nM | < 10% | HiBiT Assay | [3] |
| 293T.109 (human embryonic kidney) | < 50 nM | < 10% | HiBiT Assay | [3] |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein remaining after treatment.
Table 2: Representative Data for Other PTPN2 Degraders
| Compound | Target(s) | Cell Line | DC50 | Dmax | Reference |
| TP1L | PTPN2 | HEK293 | 35.8 nM | >90% degradation | |
| Cmpd-1 | PTPN2/PTPN1 | B16F10 | ~10 nM (PTPN2) | >90% degradation | |
| Cmpd-2 | PTPN2/PTPN1 | B16F10 | ~100 nM (PTPN2) | >90% degradation |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Western Blot for PTPN2 Degradation
This protocol is used to quantify the degradation of PTPN2 protein following treatment with the PROTAC.
References
Application Notes: Cell-Based Assays for PTPN2 Degradation
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of cellular signaling pathways essential for cell growth, differentiation, and immune responses.[1][2] PTPN2 modulates key signaling molecules by dephosphorylating specific tyrosine residues, including components of the JAK-STAT and T-cell receptor (TCR) signaling pathways.[1][3] Its role in dampening anti-tumor immunity has established PTPN2 as a compelling therapeutic target for cancer immunotherapy.[2][4]
Targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate target proteins rather than merely inhibiting them.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This approach offers potential advantages over traditional inhibition, including improved selectivity and prolonged duration of action.[5]
These application notes provide a comprehensive overview of various cell-based assays to quantify the degradation of PTPN2, offering researchers the tools to discover and characterize novel PTPN2-targeting degraders.
Key Cell-Based Assays for PTPN2 Degradation
Several orthogonal methods are essential to confirm and quantify the degradation of PTPN2 and to elucidate the functional consequences in a cellular context.
-
Western Blotting: The most direct method to measure the reduction in total PTPN2 protein levels.
-
HiBiT Lytic Detection Assay: A sensitive bioluminescent reporter assay for real-time, quantitative analysis of protein degradation.
-
Immunoprecipitation (IP): Used to isolate PTPN2 to assess its ubiquitination status, confirming the mechanism of degradation.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm direct target engagement of the degrader with PTPN2 in intact cells.
-
Functional Assays (pSTAT1 HTRF): Measures the downstream signaling consequences of PTPN2 degradation, such as the phosphorylation of its substrates (e.g., STAT1).
Data Presentation: PTPN2 Degrader Potency
The following table summarizes publicly available data on the potency of various PTPN2 degraders in different cell lines. The half-maximal degradation concentration (DC₅₀) and maximum degradation (Eₘₐₓ) are key parameters for evaluating degrader efficacy.
| Degrader Molecule | E3 Ligase Ligand | Cell Line | DC₅₀ | Eₘₐₓ | Assay Type | Reference |
| PVD-06 | VHL | Not Specified | 217 nM | Not Specified | Not Specified | [7] |
| TP1L | CRBN | Multiple Cell Lines | Low nM | >90% | Western Blot | [5][8] |
| AbbVie PROTAC (Exemplified) | Not Specified | B16F10.4 (murine) | < 50 nM | < 10% | HiBiT Assay | [9] |
| AbbVie PROTAC (Exemplified) | Not Specified | 293T.109 (human) | < 50 nM | < 10% | HiBiT Assay | [9] |
| PROTAC PTPN2 degrader-1 | Not Specified | 293T.109 (HiBiT-PTPN2) | 10 nM ≤ DC₅₀ < 50 nM | < 10% | HiBiT Assay | [10] |
Experimental Protocols & Visualizations
PROTAC-Mediated PTPN2 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[6] They consist of a ligand that binds to the target protein (PTPN2), a second ligand that binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a linker connecting them.[5] This ternary complex formation (PTPN2-PROTAC-E3 Ligase) facilitates the ubiquitination of PTPN2, marking it for destruction by the 26S proteasome.[5][11]
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN2/1 [stage.abbviescience.com]
- 4. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC PTPN2 Degrader-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PROTAC PTPN2 degrader-2 in preclinical mouse models. This document outlines the mechanism of action, summarizes key in vivo data, and provides detailed protocols for experimental application.
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of inflammatory signaling pathways.[1][2] It plays a significant role in suppressing anti-tumor immunity by downregulating pathways such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling cascade.[1][3] The degradation of PTPN2 via Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy to enhance cancer immunotherapy.[2][4]
This compound is a heterobifunctional molecule designed to induce the selective degradation of PTPN2.[5][6] It functions by recruiting an E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] This targeted degradation enhances interferon-gamma (IFN-γ) signaling in tumor cells, which in turn improves antigen presentation and sensitizes the tumor to immune checkpoint blockade.[4][9] Several potent and selective PTPN2 degraders, some of which also target the homologous protein PTPN1, have been developed and evaluated in in vivo mouse models.[8][10][11]
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to PTPN2 and an E3 ubiquitin ligase, such as Cereblon (CRBN), forming a ternary complex.[7][10] This proximity induces the E3 ligase to tag PTPN2 with ubiquitin molecules, marking it for degradation by the 26S proteasome. The removal of PTPN2 leads to the sustained activation of downstream signaling pathways that promote an anti-tumor immune response.[2][8]
Mechanism of PROTAC-induced PTPN2 degradation.
Signaling Pathway
The degradation of PTPN2 primarily impacts the IFN-γ signaling pathway. PTPN2 normally dephosphorylates and inactivates key components of this pathway, including JAK1 and STAT1.[8] By degrading PTPN2, these signaling molecules remain phosphorylated and active, leading to enhanced transcription of genes involved in antigen processing and presentation (e.g., MHC class I). This ultimately boosts the recognition and elimination of tumor cells by cytotoxic T lymphocytes.
Impact of PTPN2 degradation on IFN-γ signaling.
Data Presentation
The following tables summarize quantitative data from in vivo studies of representative PTPN2 degraders in mouse models.
Table 1: In Vivo Efficacy of PTPN2/PTPN1 Dual Degrader (Cmpd-1)
| Parameter | Value | Mouse Model | Dosing Regimen | Measurement | Source |
|---|---|---|---|---|---|
| PTPN2 Degradation | ~97% | C57BL/6 | Intravenous, every 4 days for 3 doses | Western Blot of splenocytes | [12] |
| PTPN1 Degradation | ~87% | C57BL/6 | Intravenous, every 4 days for 3 doses | Western Blot of splenocytes |[12] |
Table 2: In Vivo Efficacy of PTPN2/PTPN1 Dual Degrader (DU-14)
| Parameter | Outcome | Mouse Model | Dosing Regimen | Measurement | Source |
|---|---|---|---|---|---|
| Tumor Growth | Inhibition of tumor growth up to 10 days post-implantation | Syngeneic tumor model | Not specified | Tumor volume measurement | [13] |
| Immune Response | Increased number of CD8+ T cells | Syngeneic tumor model | Not specified | Flow cytometry of tumor-infiltrating lymphocytes | [13] |
| Body Weight | No significant change | Syngeneic tumor model | Not specified | Daily body weight measurement |[13] |
Experimental Protocols
In Vivo Experimental Workflow
A typical workflow for evaluating the efficacy of a PROTAC PTPN2 degrader in a mouse tumor model involves several key stages, from animal model selection to endpoint analysis.
Workflow for in vivo evaluation of PROTAC efficacy.
Protocol 1: Evaluation of PTPN2 Degradation in Mouse Splenocytes
Objective: To determine the in vivo degradation of PTPN2 in peripheral immune cells following systemic administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
C57BL/6 mice (8-10 weeks old)
-
Standard animal handling and injection equipment
-
Spleen harvesting tools
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies: anti-PTPN2, anti-PTPN1 (optional), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle solution to the desired concentration.
-
Animal Dosing:
-
Spleen Collection: At the study endpoint (e.g., 24 hours after the final dose), euthanize mice and aseptically harvest the spleens.
-
Protein Extraction:
-
Homogenize the spleens in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PTPN2 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the PTPN2 signal to the loading control. Compare the PTPN2 levels in the treated groups to the vehicle control group to determine the percentage of degradation.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To assess the therapeutic efficacy of this compound in a mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
Immuno-competent mice (e.g., C57BL/6)
-
This compound and vehicle solution
-
Cell culture reagents
-
Calipers for tumor measurement
-
Flow cytometry reagents for immunophenotyping (e.g., antibodies for CD8, CD4, etc.)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer this compound or vehicle according to the planned dosing schedule and route.
-
Consider including a positive control group (e.g., anti-PD-1 therapy) to assess synergistic effects.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
When tumors in the control group reach the predetermined endpoint, euthanize all mice.
-
Excise tumors and weigh them.
-
A portion of the tumor can be used for:
-
Western Blot Analysis: To confirm PTPN2 degradation within the tumor tissue.
-
Immunohistochemistry (IHC): To visualize immune cell infiltration.
-
Flow Cytometry: To quantify different immune cell populations (e.g., CD8+ T cells) within the tumor microenvironment.[13]
-
-
-
Data Analysis: Compare tumor growth curves, final tumor weights, and immune cell infiltration between the treatment and control groups to evaluate the anti-tumor efficacy.
Safety and Toxicology
During in vivo studies, it is crucial to monitor for potential toxicities. Regular monitoring of body weight, clinical signs (e.g., changes in posture, activity, fur), and, if necessary, hematological and serum biochemical parameters is recommended.[15] While some studies with PTPN2 degraders have reported no significant changes in body weight[13], a comprehensive toxicity assessment is essential for any new compound.
References
- 1. PTPN2 as a promoter of colon carcinoma via reduction of inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex (Journal Article) | OSTI.GOV [osti.gov]
- 11. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTP-1B and TCPTP dual PROTAC degrader demonstrably reduces tumor progression in murine model | BioWorld [bioworld.com]
- 14. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Detection of PTPN2 Degradation by Western Blot
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of various signaling pathways, including those governed by the JAK-STAT and receptor tyrosine kinases.[1] PTPN2 acts as a tumor suppressor in certain contexts and is a key negative regulator of inflammatory responses.[2] Consequently, PTPN2 has emerged as a significant target in drug discovery, particularly for cancer immunotherapy.[3][4] The targeted degradation of PTPN2, often achieved through technologies like Proteolysis Targeting Chimeras (PROTACs), is a promising therapeutic strategy.[3][5][6]
Western blotting is a fundamental and widely used technique to monitor the targeted degradation of PTPN2.[7] This method allows for the specific detection and quantification of PTPN2 protein levels in cell lysates, providing a direct measure of degradation efficiency. By comparing the PTPN2 protein levels in treated versus untreated cells, researchers can assess the potency and kinetics of novel degrader compounds. This document provides a detailed protocol for performing a Western blot to analyze PTPN2 degradation.
Experimental Protocols
Materials and Reagents
1.1. Cell Culture and Lysis
-
Cells expressing PTPN2 (e.g., HEK293, Jurkat, HeLa, B16F10)[5][8]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
PTPN2 degrader compound (e.g., PROTAC) and vehicle control (e.g., DMSO)
-
RIPA Lysis Buffer (see Table 3 for recipe)[9]
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Cell Signaling Technology #5872)[10]
-
Cell scraper
-
Microcentrifuge tubes
1.2. Protein Quantification
-
BCA Protein Assay Kit or Bradford Protein Assay Kit
1.3. SDS-PAGE and Transfer
-
4x Laemmli Sample Buffer
-
β-mercaptoethanol or DTT
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein molecular weight standards
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Western blot transfer system (wet or semi-dry)
1.4. Immunodetection
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies against PTPN2 (see Table 1)
-
Primary antibodies for loading control (see Table 2)
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., CCD camera-based imager)
Step-by-Step Methodology
2.1. Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of the PTPN2 degrader compound for a specified time course (e.g., 3, 6, 16, 24 hours).[4]
-
Include a vehicle-only control (e.g., DMSO) for comparison.
2.2. Cell Lysate Preparation
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate (e.g., 1 mL per 10 cm dish).[9]
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet the cell debris.[11]
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
2.3. Protein Concentration Measurement
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 10-50 µg per lane).[9]
2.4. Sample Preparation for SDS-PAGE
-
In a microcentrifuge tube, mix the calculated volume of cell lysate with 4x Laemmli sample buffer to a final 1x concentration.
-
Add a reducing agent (e.g., β-mercaptoethanol or DTT) to the samples.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
2.5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved. PTPN2 has two main isoforms of approximately 45 kDa and 48 kDa.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
(Optional) After transfer, you can stain the membrane with Ponceau S to verify the transfer efficiency.
2.6. Immunoblotting and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against PTPN2 (diluted in blocking buffer as recommended by the datasheet) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Loading Control:
-
After imaging for PTPN2, the membrane can be stripped and re-probed for a loading control protein (e.g., Vinculin, GAPDH, or β-actin).
-
Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a harsh stripping buffer containing SDS and β-mercaptoethanol).
-
Wash the membrane thoroughly, re-block, and then follow steps 3-8 using the primary antibody for the loading control.
-
2.7. Data Analysis
-
Use densitometry software to quantify the band intensity for PTPN2 and the loading control in each lane.
-
Normalize the PTPN2 band intensity to the corresponding loading control band intensity to correct for any loading variations.
-
Calculate the percentage of PTPN2 degradation for each treatment condition relative to the vehicle-treated control.
-
Data can be used to generate dose-response curves and determine parameters like DC₅₀ (the concentration of the compound that results in 50% degradation of the target protein).[4][12]
Data Presentation
Table 1: Recommended Primary Antibodies for PTPN2 Western Blot
| Product Name | Catalog Number | Host/Isotype | Clonality | Tested Applications | Vendor |
| PTPN2 Polyclonal Antibody | PA5-76059 | Rabbit / IgG | Polyclonal | WB, ICC/IF | Thermo Fisher Scientific[13] |
| Anti-PTPN2 antibody | SAB4200249 | Rabbit | Polyclonal | WB | Sigma-Aldrich |
| PTPN2 Recombinant Monoclonal Antibody (JE57-07) | MA5-44846 | Rabbit / IgG | Monoclonal | WB, Flow | Thermo Fisher Scientific[14] |
| TC-PTP/PTPN2 Antibody (252294) | MAB1930 | Mouse / IgG2a | Monoclonal | WB | Novus Biologicals |
| PTPN2/TCPTP Polyclonal Antibody | A305-184A | Rabbit / IgG | Polyclonal | WB, IP | Thermo Fisher Scientific[8] |
Table 2: Recommended Loading Controls for PTPN2 Western Blot
| Loading Control | Molecular Weight (kDa) | Subcellular Location | Notes |
| Vinculin | ~117 | Cytoplasm/Focal Adhesions | Used as a loading control in PTPN2 degradation studies.[5] Good for high molecular weight proteins.[15] |
| β-actin | ~42 | Cytoplasm | Ubiquitously expressed but may not be suitable for all tissue types, like skeletal muscle.[16] |
| GAPDH | ~37 | Cytoplasm | Commonly used housekeeping gene, but its expression can vary under certain experimental conditions. |
| α/β-Tubulin | ~55 | Cytoplasm | Expression can be affected by drugs that interfere with microtubules.[15] |
| Lamin B1 | ~66 | Nucleus | Suitable for nuclear fractions. Not appropriate for samples without a nuclear envelope.[16] |
Table 3: Lysis Buffer Recipes
| Buffer | Components |
| RIPA Buffer [9] | 50 mM Tris-HCl, pH 8.0 |
| 150 mM NaCl | |
| 1% NP-40 | |
| 0.5% Sodium deoxycholate | |
| 0.1% SDS | |
| Add protease and phosphatase inhibitors fresh before use | |
| NP-40 Buffer [9] | 50 mM Tris-HCl, pH 8.0 |
| 150 mM NaCl | |
| 1% NP-40 | |
| Add protease and phosphatase inhibitors fresh before use |
Visualization
Caption: Experimental workflow for PTPN2 degradation analysis by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of protein phosphorylation by PTPN2 and its small-molecule inhibitors/degraders as a potential disease treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. PTPN2/TCPTP Polyclonal Antibody (A305-184A) [thermofisher.com]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
- 13. PTPN2 Polyclonal Antibody (PA5-76059) [thermofisher.com]
- 14. PTPN2 Recombinant Monoclonal Antibody (JE57-07) (MA5-44846) [thermofisher.com]
- 15. Loading Controls for Western Blots [labome.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for PROTAC PTPN2 Degrader-2 in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in anti-tumor immunity. PTPN2 attenuates T-cell receptor (TCR) signaling and interferon-γ (IFN-γ) pathways, thereby suppressing the activity of cytotoxic T-lymphocytes (CTLs) and reducing antigen presentation by tumor cells.[1][2][3] The targeted degradation of PTPN2 using Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy to enhance immune-mediated cancer cell destruction.[3][4][5][6][7]
PROTAC PTPN2 degrader-2 is a heterobifunctional molecule designed to specifically target PTPN2 for ubiquitination and subsequent degradation by the proteasome.[5][6][8] By eliminating PTPN2, this degrader is expected to amplify T-cell activation and effector functions, leading to enhanced tumor cell killing. These application notes provide detailed protocols for utilizing this compound in co-culture experiments to evaluate its efficacy and mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for potent and selective PTPN2 PROTAC degraders in relevant cell lines. While specific data for "this compound" is not publicly available, the provided data for compounds with a similar mechanism of action, such as Cmpd-1, serve as a valuable reference.[9]
Table 1: Cellular Degradation Potency of a Representative PTPN2 PROTAC Degrader (Cmpd-1)
| Parameter | Cell Line | Value | Assay Method | Reference |
| DC50 | B16F10 (Mouse Melanoma) | 0.044 µM (44 nM) | HiBiT Assay / Western Blot | [9] |
| Dmax | Not Reported | Not Reported | Not Reported |
-
DC50 : The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the degrader.
Table 2: Expected Functional Outcomes of PTPN2 Degradation in Co-culture Systems
| Functional Assay | Expected Outcome with PTPN2 Degrader | Key Readouts |
| T-cell Mediated Tumor Cell Cytotoxicity | Increased tumor cell killing | % Lysis, Reduced tumor cell viability |
| T-cell Activation | Enhanced activation | Increased expression of CD25, CD69, 4-1BB |
| Cytokine Release | Increased pro-inflammatory cytokine secretion | IFN-γ, TNF-α levels (pg/mL or ng/mL) |
| Downstream Signaling | Increased phosphorylation of PTPN2 substrates | pSTAT1, pJAK1, pLCK levels |
Mandatory Visualizations
Caption: Mechanism of Action for this compound.
Caption: PTPN2 Signaling in T-Cells and Tumor Cells.
Caption: Experimental Workflow for Co-culture Assays.
Experimental Protocols
Protocol 1: T-Cell Mediated Tumor Cytotoxicity Assay
This protocol assesses the ability of T-cells, treated with this compound, to kill tumor cells in a co-culture system.
Materials:
-
Tumor cell line (e.g., B16F10, MC38)
-
Effector T-cells (e.g., human PBMCs, murine splenocytes, or CAR-T cells)
-
This compound
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay or a luminescence-based viability assay)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Tumor Cell Seeding:
-
The day before the co-culture, seed tumor cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay (e.g., 1 x 104 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Effector Cell Preparation and Treatment:
-
Isolate and prepare effector T-cells.
-
Resuspend T-cells in complete RPMI medium at a concentration of 1 x 106 cells/mL.
-
Treat T-cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Co-culture:
-
After the pre-treatment period, wash the T-cells to remove excess degrader.
-
Carefully remove the medium from the plated tumor cells.
-
Add the treated T-cells to the tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells: tumor cells only (for spontaneous death) and tumor cells with lysis buffer (for maximum death).
-
Incubate the co-culture for 24-72 hours at 37°C, 5% CO2.[10]
-
-
Cytotoxicity Measurement:
-
At the end of the incubation, measure tumor cell viability or lysis using a chosen cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis.
-
Protocol 2: Western Blot for PTPN2 Degradation
This protocol is to confirm the degradation of PTPN2 in either T-cells or tumor cells following treatment with the PROTAC degrader.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTPN2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat T-cells or tumor cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PTPN2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the PTPN2 signal to the loading control.
-
Calculate the percentage of PTPN2 degradation relative to the vehicle-treated control.
-
Protocol 3: Flow Cytometry for T-Cell Activation Markers
This protocol is for quantifying the activation status of T-cells after co-culture.[7]
Materials:
-
Cells from the co-culture experiment
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, 4-1BB)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining:
-
At the end of the co-culture period, harvest all cells (both adherent and suspension) from the wells.
-
Wash the cells with FACS buffer.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, and then on T-cell populations (e.g., CD3+, CD4+, or CD8+).
-
Quantify the percentage of T-cells expressing activation markers (e.g., CD69+, CD25+).
-
Protocol 4: Cytokine Release Assay (ELISA)
This protocol measures the concentration of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, released into the co-culture supernatant.[10][11]
Materials:
-
Supernatant from the co-culture experiment
-
ELISA kit for the cytokine of interest (e.g., human or mouse IFN-γ, TNF-α)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Supernatant Collection:
-
At the end of the co-culture period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the efficacy of this compound in enhancing anti-tumor immune responses in co-culture systems. By confirming target degradation and quantifying the functional consequences on T-cell activation, cytokine release, and tumor cell cytotoxicity, researchers can effectively characterize the therapeutic potential of this novel class of molecules.
References
- 1. Deletion of the protein tyrosine phosphatase PTPN22 for adoptive T cell therapy facilitates CTL effector function but promotes T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Determining the DC50 of a PROTAC PTPN2 Degrader
Application Note and Protocols for Researchers
This document provides detailed protocols and application notes for determining the half-maximal degradation concentration (DC50) of PROTAC PTPN2 degrader-2, a potent degrader of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and immunology.
PTPN2 has emerged as a significant target in cancer immunotherapy.[1][2][3] It acts as a negative regulator of T-cell receptor (TCR) and JAK/STAT signaling pathways.[1] Degradation of PTPN2 can enhance anti-tumor immunity by promoting T-cell activation and increasing antigen presentation in tumor cells.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins. This application note focuses on a representative PTPN2 PROTAC, herein referred to as "this compound", to illustrate the process of determining its degradation potency.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) of various reported PTPN2 PROTAC degraders in different cell lines. This data is provided for comparative purposes to contextualize the expected potency of novel PTPN2 degraders.
| Degrader Name | Cell Line | DC50 | Emax | Reference |
| PROTAC PTPN2 degrader-1 | 293T.109 (HiBiT-PTPN2) | 10 nM ≤ DC50 < 50 nM | < 10% | [4] |
| TP1L | HEK293 | 35.8 nM | >90% | [2] |
| Cmpd-1 | B16F10 | Not explicitly stated | >80% | [5][6] |
| Cmpd-2 | B16F10 | Not explicitly stated | >80% | [5][6] |
| X1 | Jurkat T cells | nanomolar range | N/A | [1] |
Signaling Pathway
The diagram below illustrates the role of PTPN2 in negatively regulating the JAK/STAT and T-cell receptor (TCR) signaling pathways. PROTAC-mediated degradation of PTPN2 removes this inhibitory signal, leading to enhanced downstream signaling and cellular activation.
Caption: PTPN2 negatively regulates JAK/STAT and TCR signaling.
Experimental Workflow
The following diagram outlines the general workflow for determining the DC50 of this compound.
Caption: General workflow for determining the DC50 value.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blot
This protocol describes the determination of PTPN2 degradation in response to this compound treatment using Western blotting.
Materials:
-
Cell line (e.g., HEK293, Jurkat, B16F10)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTPN2 and anti-loading control (e.g., Vinculin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO).
-
Incubation: Treat the cells with the different concentrations of the degrader and the vehicle control. Incubate for a predetermined time, typically 16-24 hours.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PTPN2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PTPN2 and the loading control using image analysis software.
-
Normalize the PTPN2 signal to the loading control signal for each sample.
-
Express the PTPN2 levels as a percentage of the vehicle-treated control.
-
Plot the percentage of PTPN2 remaining versus the log concentration of the degrader.
-
Calculate the DC50 value by fitting the data to a four-parameter variable slope non-linear regression model using software such as GraphPad Prism.
-
Protocol 2: High-Throughput DC50 Determination using HTRF Assay
This protocol provides a higher throughput method for determining PTPN2 degradation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cell line engineered to express a tagged PTPN2 (e.g., HiBiT-PTPN2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
HTRF detection reagents specific for the tag (e.g., LgBiT protein and HTRF antibody pair)
-
White, solid-bottom 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells in a 384-well plate at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours.
-
Assay Reagent Addition: Add the HTRF detection reagents to each well according to the manufacturer's protocol.
-
Signal Reading: Incubate the plate for the recommended time and then read the HTRF signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio for each well.
-
Normalize the data to the vehicle control to determine the percentage of PTPN2 remaining.
-
Plot the percentage of PTPN2 remaining versus the log concentration of the degrader.
-
Determine the DC50 value using a non-linear regression analysis as described in the Western blot protocol.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a ternary complex, an intricate assembly of three distinct molecules, is a cornerstone of numerous biological processes and a pivotal mechanism in modern drug discovery. This is particularly relevant in the burgeoning field of targeted protein degradation, where heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing proximity between a target protein and an E3 ubiquitin ligase, thereby forming a transient ternary complex that leads to the degradation of the target protein.[1] The stability, kinetics, and thermodynamics of this ternary complex are critical determinants of the efficacy and selectivity of these novel therapeutics.
These application notes provide an in-depth overview and detailed protocols for a suite of biophysical and cellular assays designed to characterize the formation of ternary complexes. The methodologies described herein are essential tools for researchers and drug development professionals to quantitatively assess the interactions between a target protein, a small molecule, and a third protein partner.
Core Biophysical and Cellular Assay Methodologies
A variety of techniques can be employed to study the formation and dynamics of ternary complexes. The choice of assay depends on the specific scientific question, the nature of the interacting molecules, and the desired throughput. Key methodologies include:
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD) for both binary and ternary interactions.[2][3]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction.[2]
-
Biolayer Interferometry (BLI): Another label-free, real-time technique that measures changes in the interference pattern of light reflected from a biosensor tip to determine kinetic and affinity data.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore on two different proteins, providing a quantitative measure of their interaction in the presence of a bridging molecule.[1][5]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell proximity-based assay that measures energy transfer between a NanoLuc® luciferase donor and a fluorescently labeled HaloTag® acceptor, enabling the quantification of ternary complex formation within a cellular environment.[6][7]
-
Co-Immunoprecipitation (Co-IP): A classic technique used to demonstrate protein-protein interactions in a cellular context. A two-step Co-IP protocol can be employed to validate the formation of a ternary complex.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the described assays for the well-characterized VHL-based PROTAC, MZ1, which induces the formation of a ternary complex between the VHL E3 ligase and the BRD4 protein.
Table 1: Binary and Ternary Complex Affinity and Kinetic Data for MZ1
| Assay | Interaction | Analyte | Ligand | K D (nM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |
| SPR | Binary | MZ1 | VHL | 29 | 1.2 x 10⁵ | 3.5 x 10⁻³ | [4] |
| Binary | MZ1 | BRD4(BD2) | 1 | 2.5 x 10⁶ | 2.5 x 10⁻³ | [4] | |
| Ternary | MZ1 + BRD4(BD2) | VHL | 1 | 5.0 x 10⁵ | 5.0 x 10⁻⁴ | [9] | |
| ITC | Binary | MZ1 | VHL | 66 | - | - | [4] |
| Binary | MZ1 | BRD4(BD2) | 4 | - | - | [4] | |
| Ternary | MZ1 + BRD4(BD2) | VHL | 4 | - | - | [4] | |
| BLI | Ternary | MZ1 + BRD4(BD2) | VHL | 2.8 | - | - | [10] |
Table 2: Thermodynamic and Cooperativity Data for MZ1
| Assay | Interaction | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference |
| ITC | VHL + MZ1 + BRD4(BD2) | -10.5 | 1.5 | 15 | [10] |
| SPR | VHL + MZ1 + BRD4(BD2) | - | - | 26 | [10] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for one protein to the ternary KD in the presence of the other protein (α = K D,binary / K D,ternary). A value greater than 1 indicates positive cooperativity.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic and affinity constants for binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (e.g., purified E3 ligase)
-
Analyte 1 (e.g., PROTAC)
-
Analyte 2 (e.g., purified target protein)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Protocol:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer. For covalent immobilization, activate the surface with a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the ligand solution over the activated sensor surface to achieve the desired immobilization level. Deactivate any remaining active groups with ethanolamine.
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between each concentration.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).[11] The cooperativity factor can be calculated from the binary and ternary K D values.[9]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K D, ΔH, ΔS, n) of binding and to calculate cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Sample cell and injection syringe
-
Purified E3 ligase
-
Purified target protein
-
PROTAC
-
Dialysis buffer (ensure identical buffer for all components)
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions immediately before use.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the sample cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of small injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Fill the sample cell with a pre-incubated mixture of the E3 ligase and a saturating concentration of the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration as described above.
-
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of the titrant to the sample. Fit the data to a suitable binding model (e.g., one-site binding) to determine K D, ΔH, and the stoichiometry (n). The entropy change (ΔS) can then be calculated. The cooperativity factor is determined from the K D values of the binary and ternary interactions.[2]
NanoBRET™ Ternary Complex Assay
Objective: To quantify PROTAC-induced ternary complex formation in living cells.
Materials:
-
HEK293T cells
-
Cell culture medium and supplements
-
Plasmids encoding NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
White, opaque 96-well or 384-well assay plates
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with appropriate filters
Protocol:
-
Cell Seeding: Seed HEK293T cells into the assay plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.[6]
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Incubate at room temperature to allow the signal to stabilize. Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax values.[6][12]
Co-Immunoprecipitation (Co-IP)
Objective: To qualitatively or semi-quantitatively demonstrate the formation of a ternary complex in a cellular context.
Materials:
-
Cells expressing tagged versions of the target protein and/or E3 ligase
-
Lysis buffer
-
Antibody against one of the tagged proteins
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blot detection of all three components
Protocol:
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation (First Step):
-
Incubate the cell lysate with an antibody against the first protein (e.g., Flag-tagged target protein).
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution (First Step): Elute the captured complexes from the beads (e.g., using a competitive peptide for the tag).
-
Immunoprecipitation (Second Step):
-
Incubate the eluate from the first IP with an antibody against the second protein (e.g., HA-tagged E3 ligase).
-
Add fresh Protein A/G beads to capture the new antibody-protein complexes.
-
Wash the beads thoroughly.
-
-
Elution and Analysis: Elute the final captured complexes and analyze the presence of all three components (the two proteins and the small molecule-induced partner) by Western blotting.[8][13]
By employing these detailed protocols and understanding the quantitative data they generate, researchers can gain a comprehensive understanding of the formation, stability, and dynamics of ternary complexes, which is crucial for advancing both fundamental biological research and the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.kr]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of PTPN2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) has emerged as a critical regulator in both oncology and autoimmune disorders.[1][2] As a negative regulator of key signaling pathways, including the JAK-STAT pathway, its inhibition can enhance anti-tumor immunity and modulate immune responses.[1] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target PTPN2 by inducing its degradation through the ubiquitin-proteasome system.[3][4] However, the successful in vivo application of PTPN2 PROTACs is critically dependent on effective delivery strategies to overcome their inherent physicochemical challenges, such as high molecular weight and poor cell permeability.[5][6][7]
These application notes provide an overview of current in vivo delivery methods applicable to PTPN2 PROTACs and detailed protocols for their formulation and preclinical evaluation.
PTPN2 Signaling Pathway
PTPN2 acts as a key negative regulator in multiple signaling cascades integral to immune cell function and cancer development. Understanding these pathways is crucial for designing and evaluating PTPN2-targeting therapies.
Caption: PTPN2 negatively regulates cytokine signaling. PTPN2 PROTACs induce its degradation, enhancing downstream signaling.
In Vivo Delivery Strategies for PROTACs
The large size and hydrophobicity of PROTACs often lead to poor bioavailability and rapid clearance, necessitating advanced formulation strategies for effective in vivo delivery.[5][6][7] Several platforms have shown promise in preclinical models for various PROTACs and can be adapted for PTPN2-targeting agents.
Overview of Delivery Technologies
| Delivery System | Description | Advantages | Disadvantages |
| Lipid Nanoparticles (LNPs) | Vesicular structures composed of lipids that can encapsulate hydrophobic molecules like PROTACs.[3][8] | Biocompatible, biodegradable, can improve solubility and permeability.[8] | Potential for immunogenicity, manufacturing complexity. |
| Polymeric Micelles | Self-assembling core-shell structures formed by amphiphilic block copolymers.[5] | Can enhance solubility, prolong circulation time, and allow for targeted delivery.[5] | Potential for toxicity of some polymers, drug loading capacity can be limited. |
| Amorphous Solid Dispersions (ASDs) | A solid drug dispersed in a polymeric carrier, enhancing dissolution and oral bioavailability.[5] | Improves oral absorption of poorly soluble drugs.[5] | Requires careful polymer selection to prevent recrystallization.[5] |
| Liposomes | Spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[3] | Biocompatible, can protect the drug from degradation, and can be surface-modified for targeting.[3] | Can have stability issues and may be rapidly cleared by the reticuloendothelial system. |
Experimental Protocols
The following protocols provide a general framework for the formulation and in vivo evaluation of PTPN2 PROTACs using common delivery systems. These protocols should be optimized for the specific physicochemical properties of the PTPN2 PROTAC being investigated.
Protocol 1: Formulation of PTPN2 PROTACs in Lipid Nanoparticles (LNPs)
Objective: To encapsulate a PTPN2 PROTAC within an LNP for intravenous administration.
Materials:
-
PTPN2 PROTAC
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
PROTAC Solution Preparation: Dissolve the PTPN2 PROTAC in ethanol.
-
LNP Formulation:
-
Load the lipid-ethanol solution into one syringe of the microfluidic device.
-
Load an aqueous buffer (citrate buffer, pH 3.0) into a second syringe.
-
Combine the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) using the microfluidic mixer. This rapid mixing leads to the self-assembly of LNPs, encapsulating the PROTAC.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the PTPN2 PROTAC using a suitable analytical method (e.g., HPLC) after lysing the LNPs with a detergent.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of an LNP-formulated PTPN2 PROTAC in a preclinical cancer model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
LNP-formulated PTPN2 PROTAC
-
Vehicle control (e.g., empty LNPs in PBS)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Reagents for Western blotting or mass spectrometry
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, LNP-PTPN2 PROTAC).
-
Administer the treatment intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points), euthanize a subset of mice from each group.
-
Excise tumors and spleens.
-
Homogenize the tissues in lysis buffer.
-
Determine the levels of PTPN2 and downstream signaling proteins (e.g., phosphorylated STAT3) by Western blotting or mass spectrometry to confirm target degradation.
-
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Experimental Workflow and Data Visualization
Visualizing the experimental workflow can aid in the planning and execution of in vivo studies.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
Application Note: Enhanced T-Cell Effector Functions Following PTPN2 Degradation
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical negative regulator of signaling pathways that govern T-cell activation, proliferation, and differentiation.[1][2] PTPN2 exerts its influence by dephosphorylating key signaling molecules, including the T-cell receptor (TCR) proximal kinase LCK, Janus kinases (JAKs), and Signal Transducers and Activators of Transcription (STATs).[3][4] By dampening these signals, PTPN2 sets the threshold for T-cell activation, preventing excessive responses to self-antigens and maintaining immune homeostasis.[3]
In the context of oncology, PTPN2 has emerged as a promising therapeutic target.[1][5] The tumor microenvironment can exploit immune checkpoints to suppress T-cell activity, and PTPN2 contributes to this immunosuppressive landscape.[2][3] Degradation or inhibition of PTPN2 has been shown to enhance anti-tumor immunity by augmenting T-cell effector functions.[5][6] This application note provides a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the functional consequences of treating T-cells with a PTPN2 degrader. The following protocols will enable researchers to quantify changes in T-cell activation, proliferation, and cytokine production, providing critical insights into the mechanism of action of PTPN2-targeting therapeutics.
PTPN2 Signaling in T-Cells
PTPN2 acts as a crucial brake on T-cell signaling. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), LCK, a Src family kinase, is activated, initiating a phosphorylation cascade that leads to T-cell activation. PTPN2 directly dephosphorylates and inactivates LCK, thereby raising the threshold for TCR-mediated activation.[3] Furthermore, PTPN2 negatively regulates cytokine signaling by dephosphorylating JAK1, JAK3, and their downstream targets STAT1, STAT3, and STAT5.[3] Degradation of PTPN2 removes this inhibitory control, leading to heightened and sustained signaling through both the TCR and cytokine receptor pathways, resulting in enhanced T-cell effector functions.
Caption: PTPN2 negatively regulates TCR and cytokine signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for treating T-cells with a PTPN2 degrader and subsequent analysis by flow cytometry.
Caption: General workflow for flow cytometry analysis of T-cells.
Materials and Methods
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PTPN2 Degrader (and corresponding vehicle control, e.g., DMSO)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Anti-human CD3 and CD28 antibodies (for T-cell stimulation)
-
Brefeldin A
-
Fluorescently conjugated antibodies for flow cytometry:
-
Anti-CD4
-
Anti-CD8
-
Anti-CD25
-
Anti-CD69
-
Anti-IFN-γ
-
Anti-IL-2
-
-
Carboxyfluorescein succinimidyl ester (CFSE) or Click-iT™ EdU Flow Cytometry Assay Kit
-
Fixation/Permeabilization Buffer
-
FACS tubes
-
Flow cytometer
Experimental Protocols
Protocol 1: T-Cell Activation Assay
This protocol assesses the expression of early and late activation markers on T-cells following treatment with a PTPN2 degrader.
-
T-Cell Isolation: Isolate T-cells from PBMCs using a negative selection method according to the manufacturer's instructions.
-
Cell Plating: Resuspend isolated T-cells in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treatment: Treat T-cells with the PTPN2 degrader at various concentrations or with a vehicle control for the desired duration (e.g., 24-72 hours).
-
Stimulation: For the final 16-24 hours of culture, stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferative capacity of T-cells treated with a PTPN2 degrader.
-
T-Cell Isolation and CFSE Labeling:
-
Isolate T-cells as described in Protocol 1.
-
Label the T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction with complete medium.
-
-
Cell Plating and Treatment: Plate the CFSE-labeled T-cells at 1 x 10^6 cells/mL and treat with the PTPN2 degrader or vehicle control.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies as described in Protocol 1.
-
Cell Culture: Culture the cells for 3-5 days to allow for cell division.
-
Cell Staining: Harvest the cells and stain for CD4 and CD8 surface markers as described in Protocol 1.
-
Flow Cytometry: Acquire data on a flow cytometer. Analyze T-cell proliferation by gating on CD4+ and CD8+ populations and examining the dilution of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.[7]
Protocol 3: Intracellular Cytokine Staining
This protocol quantifies the production of key effector cytokines by T-cells following PTPN2 degrader treatment.
-
T-Cell Isolation, Plating, and Treatment: Follow steps 1-3 of Protocol 1.
-
Stimulation and Protein Transport Inhibition:
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 4-6 hours.
-
For the final 4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A to the culture to allow for the intracellular accumulation of cytokines.
-
-
Cell Staining:
-
Harvest the cells and perform surface staining for CD4 and CD8 as described in Protocol 1.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data. Analyze the percentage of IFN-γ+ and IL-2+ cells within the CD4+ and CD8+ T-cell populations.
Expected Results and Data Presentation
Treatment of T-cells with a PTPN2 degrader is expected to enhance their activation, proliferation, and cytokine production. The quantitative data obtained from the flow cytometry experiments can be summarized in the following tables for clear comparison between treatment groups.
Table 1: T-Cell Activation Markers
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Vehicle Control | ||||
| PTPN2 Degrader (Low Conc.) | ||||
| PTPN2 Degrader (High Conc.) |
Table 2: T-Cell Proliferation
| Treatment Group | Proliferation Index (CD4+) | % Divided Cells (CD4+) | Proliferation Index (CD8+) | % Divided Cells (CD8+) |
| Vehicle Control | ||||
| PTPN2 Degrader (Low Conc.) | ||||
| PTPN2 Degrader (High Conc.) |
Table 3: Intracellular Cytokine Production
| Treatment Group | % IFN-γ+ of CD4+ T-cells | % IL-2+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells | % IL-2+ of CD8+ T-cells |
| Vehicle Control | ||||
| PTPN2 Degrader (Low Conc.) | ||||
| PTPN2 Degrader (High Conc.) |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the impact of PTPN2 degradation on key T-cell effector functions using flow cytometry. By quantifying changes in T-cell activation, proliferation, and cytokine production, researchers can effectively characterize the immuno-modulatory properties of novel PTPN2-targeting compounds, facilitating their development as potential cancer immunotherapies. The enhanced T-cell activity observed upon PTPN2 degradation underscores the therapeutic potential of targeting this phosphatase to overcome immune suppression in the tumor microenvironment.
References
- 1. mdpi.com [mdpi.com]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 4. rupress.org [rupress.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
Application Note: Protocol for Assessing Cytokine Release Following PTPN2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of inflammatory signaling pathways.[1][2][3] It functions by dephosphorylating key signaling molecules, including components of the JAK-STAT pathway, thereby dampening the cellular response to cytokines like interferons.[1][4][5] Dysregulation of PTPN2 has been implicated in various autoimmune diseases and cancer.[1] Consequently, inducing the degradation of PTPN2 via targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising therapeutic strategy to enhance anti-tumor immunity and modulate inflammatory responses.[1][6][7]
This document provides a detailed protocol for assessing the functional consequence of PTPN2 degradation, specifically focusing on the release of cytokines from immune cells. Measuring the cytokine profile following PTPN2 degradation is essential for characterizing the potency and efficacy of novel degrader molecules.
PTPN2 Signaling Pathway in Cytokine Regulation
PTPN2 acts as a brake on the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, Janus kinases (JAKs) become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to induce the expression of target genes, including those encoding for various cytokines. PTPN2 directly dephosphorylates and inactivates both JAKs and STATs (primarily STAT1 and STAT3), thus terminating the signaling cascade.[4][5] Degradation of PTPN2 removes this inhibitory control, leading to sustained JAK-STAT signaling and consequently, an increase in cytokine production.[8][9]
Experimental Workflow
The overall workflow for assessing cytokine release post-PTPN2 degradation involves several key stages, from initial cell culture to final data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and PTPN2 Degrader Treatment
This protocol describes the culture of human Peripheral Blood Mononuclear Cells (PBMCs) and treatment with a PTPN2 degrader.
Materials:
-
Human PBMCs (isolated from whole blood or commercially sourced)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PTPN2 Degrader compound (e.g., PROTAC)
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Thaw and culture PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Adjust the cell density to 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of the PTPN2 degrader compound in DMSO. A typical starting concentration might be 10 mM. Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Add the diluted degrader compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the kinetics of protein degradation and cytokine release, typically ranging from 24 to 72 hours.[10]
-
Verification of Degradation (Optional but Recommended): In a parallel plate, treat cells for Western Blot analysis to confirm PTPN2 degradation at the protein level.
Protocol 2: Cytokine Quantification using Multiplex Bead Array
This protocol outlines the measurement of multiple cytokines from the cell culture supernatant using a Luminex-based multiplex assay.[10][11]
Materials:
-
Cell culture supernatants from Protocol 1
-
Multiplex cytokine assay kit (e.g., Human Inflammation Panel)
-
Assay plate (provided with the kit)
-
Wash buffer
-
Detection antibodies
-
Streptavidin-Phycoerythrin (SAPE)
-
Reading buffer
-
Multiplex plate reader (e.g., Luminex 200)
Procedure:
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.
-
Assay Preparation: Prepare the multiplex assay plate and reagents according to the manufacturer’s instructions. This typically involves pre-wetting the filter plate and adding the antibody-coupled magnetic beads.
-
Sample Incubation: Add standards, controls, and collected supernatants to the appropriate wells of the assay plate. Incubate as recommended by the manufacturer (usually with shaking at room temperature).
-
Washing: Wash the plate multiple times using an automated plate washer or a handheld magnetic washer to remove unbound material.
-
Detection: Add the detection antibody cocktail to each well and incubate. Following another wash step, add SAPE and incubate.
-
Data Acquisition: After a final wash, add reading buffer to the wells and acquire the data on a multiplex plate reader. The instrument will measure the fluorescence intensity of the reporter molecule on each bead, which corresponds to the concentration of a specific cytokine.
-
Data Analysis: Use the standard curve generated from the known concentrations of cytokine standards to calculate the concentration of each cytokine in the unknown samples.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The tables below provide an example of how to present the characterization of the degrader and the resulting cytokine release.
Table 1: PTPN2 Degrader Activity in PBMCs
| Compound | DC50 (nM) | Dmax (%) |
| PTPN2-Degrader-01 | 44 | 96 |
| Vehicle Control | N/A | 0 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.[12][13]
Table 2: Cytokine Release Profile in PBMCs after 48h Treatment
| Treatment | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 120 ± 15 | 80 ± 10 | 30 ± 5 |
| PTPN2-Degrader-01 (10 nM) | 250 ± 25 | 480 ± 50 | 350 ± 40 | 150 ± 20 |
| PTPN2-Degrader-01 (100 nM) | 800 ± 75 | 1500 ± 120 | 1100 ± 90 | 450 ± 45 |
| PTPN2-Degrader-01 (1000 nM) | 1200 ± 110 | 2200 ± 200 | 1800 ± 150 | 700 ± 60 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The targeted degradation of PTPN2 offers a powerful therapeutic approach for various diseases.[1] The protocols outlined in this application note provide a robust framework for assessing the functional consequences of PTPN2 degradation by quantifying cytokine release. This is a critical step in the preclinical development and characterization of novel PTPN2-targeting therapeutics. Accurate and reproducible measurement of cytokine profiles will enable researchers to select the most promising drug candidates for further investigation.
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2 negatively regulates macrophage inflammation in atherosclerosis | Aging [aging-us.com]
- 3. PTPN2 negatively regulates macrophage inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase non-receptor type 2 and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. criver.com [criver.com]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Nerio Therapeutics divulges new PTPN1 and PTPN2 degradation inducers | BioWorld [bioworld.com]
- 13. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC PTPN2 Degrader-2 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of PROTAC PTPN2 degrader-2. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, heterobifunctional molecule designed to induce the selective degradation of the Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2).[1][2][3] PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key negative regulator of inflammatory signaling pathways, including the JAK-STAT and T-cell receptor (TCR) pathways.[4][5][6]
The degrader works by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[7] It simultaneously binds to PTPN2 and an E3 ubiquitin ligase, forming a ternary complex.[7][8][9] This proximity enables the E3 ligase to tag PTPN2 with ubiquitin, marking it for destruction by the 26S proteasome.[10] The degrader molecule is then released to repeat the cycle.
Q2: What key parameters measure the efficiency of this compound?
A2: The efficiency of a PROTAC is primarily assessed by two key parameters:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the degrader that results in a 50% reduction of the target protein level after a specific incubation time.[9][11] A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with the degrader at any concentration.[11][12]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[8][13] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (PROTAC-PTPN2 or PROTAC-E3 ligase) instead of the essential ternary complex required for degradation.[8][13] To avoid this, it is critical to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range and observe the characteristic bell-shaped degradation curve.[8][14]
Q4: How can I confirm that the observed protein reduction is due to proteasomal degradation?
A4: To verify that the degradation is proteasome-dependent, you should co-treat the cells with this compound and a known proteasome inhibitor, such as MG132 or carfilzomib.[9][14] If the degradation of PTPN2 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[14]
Q5: What are appropriate negative controls for my experiments?
A5: Appropriate negative controls are crucial for validating your results.
-
Vehicle Control: Treat cells with the same solvent used to dissolve the PROTAC (e.g., DMSO) to establish a baseline PTPN2 level.
-
Inactive Epimer/Control Molecule: If available, use a structurally similar molecule that binds to the target (PTPN2) but not the E3 ligase, or vice versa. This control helps confirm that the formation of the ternary complex is required for degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low PTPN2 Degradation | 1. Suboptimal PROTAC Concentration: The concentration may be too low or in the range of the "hook effect".[14] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC₅₀).[14] |
| 2. Insufficient Incubation Time: Degradation is a time-dependent process. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed optimal concentration.[14] | |
| 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of the E3 ligase (e.g., Cereblon or VHL) recruited by the PROTAC.[8][14] | 3. Confirm the expression of the relevant E3 ligase in your cell line using Western Blot or qPCR. Choose a different cell line if necessary. | |
| 4. Poor Cell Permeability: The PROTAC may not be effectively entering the cells.[8][15] | 4. While difficult to modify, ensure proper solubilization of the compound. Consider using permeability assays if this is a persistent issue. | |
| 5. PROTAC Instability: The compound may be unstable in the cell culture medium.[8] | 5. Assess the stability of the PROTAC in your experimental media over time using LC-MS. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells. | 1. Ensure a uniform, single-cell suspension and consistent seeding density for all wells. |
| 2. Inaccurate Pipetting: Errors in preparing serial dilutions of the PROTAC. | 2. Use calibrated pipettes and be meticulous during the dilution process. Prepare a fresh dilution series for each experiment. | |
| 3. Variable Cell Health: Cells are not in a consistent growth phase or confluency. | 3. Use cells in the logarithmic growth phase and ensure consistent confluency (e.g., 70-80%) at the time of treatment. | |
| High Cell Toxicity Observed | 1. PROTAC Concentration is Too High: The concentration used may be cytotoxic. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment to determine the IC₅₀ for toxicity. Work at concentrations well below this value.[11] |
| 2. Off-Target Effects: The PROTAC may be degrading other essential proteins.[8] | 2. Use the lowest effective concentration that achieves sufficient PTPN2 degradation. Consider proteomics analysis to identify potential off-targets.[16] | |
| 3. Formulation/Vehicle Toxicity: The solvent or formulation vehicle may be toxic to the cells. | 3. Always include a vehicle-only control group and ensure the final solvent concentration is low and consistent across all treatments. |
Quantitative Data Summary
The following table provides an example of expected results from a dose-response experiment designed to determine the optimal concentration of this compound in a suitable cell line (e.g., HEK293) after a 16-hour incubation.
| Concentration (nM) | % PTPN2 Degradation (vs. Vehicle) | % Cell Viability |
| 0 (Vehicle) | 0% | 100% |
| 1 | 15% | 100% |
| 10 | 42% | 98% |
| 35 | ~50% (Approx. DC₅₀) [9] | 97% |
| 100 | 85% | 95% |
| 500 | 92% (Approaching Dₘₐₓ) | 91% |
| 1000 | 94% (Dₘₐₓ) | 88% |
| 5000 | 75% (Hook Effect) | 70% |
| 10000 | 60% (Hook Effect) | 55% |
Experimental Protocols
Protocol 1: Determining DC₅₀ and Dₘₐₓ via Western Blot
This protocol outlines the steps to assess PTPN2 degradation across a range of degrader concentrations.
-
Cell Seeding: Seed cells (e.g., HEK293, Jurkat) in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of this compound in culture medium to cover a broad concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[14]
-
Protein Transfer and Immunoblotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against PTPN2 overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin, GAPDH) to normalize for protein loading.[11]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the PTPN2 band intensity to the loading control. Plot the percentage of PTPN2 degradation relative to the vehicle control against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[11]
Protocol 2: Verifying Proteasome-Mediated Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Treatment: Add this compound at a concentration known to cause significant degradation (e.g., 5-10x DC₅₀) to both inhibitor-treated and non-treated wells. Include controls for vehicle only and inhibitor only.
-
Incubation & Analysis: Incubate for the standard time (e.g., 16 hours) and proceed with Western Blot analysis as described in Protocol 1. A rescue of PTPN2 levels in the MG132 co-treated sample confirms proteasome-dependent degradation.
Protocol 3: Assessing Cell Viability (Cytotoxicity)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with the same range of PROTAC concentrations used in the Western Blot experiment.[11]
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC₅₀ value for cytotoxicity.[11]
PTPN2 Signaling Pathway and PROTAC Intervention
PTPN2 acts as a brake on key immuno-oncology pathways. By dephosphorylating kinases like JAK1 and LCK, it dampens cytokine and T-cell receptor signaling.[6][9] The degradation of PTPN2 by the PROTAC removes this inhibitory signal, leading to increased phosphorylation of downstream targets like STAT1 and LCK, thereby enhancing anti-tumor immune responses.[4][9][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphatase | 2912307-38-9 | Invivochem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. PTPN2/1 [abbviescience.com]
- 5. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. rupress.org [rupress.org]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
PTPN2 Degradation In Vitro: Technical Support Center
Welcome to the technical support center for troubleshooting in vitro degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during targeted protein degradation experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you might encounter.
Q1: I am not observing any degradation of PTPN2 after treating my cells with a degrader compound. What are the potential reasons for this?
A1: Lack of PTPN2 degradation can stem from several factors related to the compound, the cellular model, or the experimental setup. Here are the primary areas to investigate:
-
Compound-Related Issues:
-
Potency and Affinity: The degrader may have low affinity for PTPN2 or the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This prevents the formation of a stable ternary complex (PTPN2-Degrader-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[1][2]
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[3][4] Physicochemical properties of the degrader, including its size and polarity, can limit uptake.[2]
-
Stability: The degrader might be unstable in the cell culture medium or rapidly metabolized by the cells.[2][5]
-
-
Cellular System Issues:
-
E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase that your degrader is designed to recruit. For instance, if your degrader utilizes CRBN, the cell line must have adequate CRBN expression.
-
Cell Line Specificity: The cellular environment can influence degrader efficacy. Some cell lines may have compensatory mechanisms or protein-protein interactions that hinder the formation of the ternary complex.[6]
-
Target Accessibility: PTPN2 exists in different cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum.[7][8] The degrader must be able to access the specific subcellular pool of PTPN2.
-
-
Experimental Conditions:
-
Concentration and the "Hook Effect": Degrader efficacy is highly concentration-dependent. At very high concentrations, the formation of binary complexes (Degrader-PTPN2 or Degrader-E3 Ligase) can dominate over the productive ternary complex, leading to reduced degradation. This is known as the "hook effect".[9][10] It is crucial to perform a full dose-response curve.
-
Treatment Duration: Protein degradation is a time-dependent process.[11] A short incubation time may be insufficient to observe a significant decrease in PTPN2 levels. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal endpoint.
-
Q2: How can I confirm that the observed loss of PTPN2 is due to proteasomal degradation?
A2: It is critical to verify that the reduction in PTPN2 protein levels is mediated by the ubiquitin-proteasome system as intended.
-
Proteasome Inhibition Rescue: Pre-treat the cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) for 1-2 hours before adding the PTPN2 degrader. If the degrader-induced loss of PTPN2 is rescued (i.e., PTPN2 levels remain high), it confirms that the degradation is proteasome-dependent.[12]
-
Ubiquitination Assay: To directly show that PTPN2 is being ubiquitinated, you can perform a target ubiquitination assay.[2][13] This typically involves treating cells with the degrader and a proteasome inhibitor to allow ubiquitinated PTPN2 to accumulate. PTPN2 is then immunoprecipitated, and the resulting sample is analyzed by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the degrader-treated sample indicates target ubiquitination.
Q3: My Western blot results for PTPN2 are inconsistent or of poor quality. How can I troubleshoot this?
A3: Western blotting is the most common method for quantifying changes in protein levels, but it is prone to variability.
-
Weak or No Signal:
-
Antibody Issues: Ensure your primary antibody is validated for Western blotting and is specific to PTPN2. Use the recommended antibody dilution and consider incubating overnight at 4°C to increase signal.[14][15]
-
Insufficient Protein Load: Ensure you are loading enough total protein (typically 20-40 µg of cell lysate).
-
Poor Transfer: Verify that the protein has transferred efficiently from the gel to the membrane. This is especially important for higher molecular weight proteins. You can use a Ponceau S stain to visualize total protein on the membrane post-transfer.[16]
-
-
High Background:
-
Blocking: Ensure the blocking step is sufficient (e.g., 1 hour at room temperature with 5% non-fat milk or BSA in TBST).[14][17]
-
Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to non-specific binding.[18] Titrate your antibodies to find the optimal concentration.
-
Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.[15]
-
-
Non-Specific Bands:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data or test it on PTPN2 knockout/knockdown cell lysates if available.[19][20][21]
-
Sample Degradation: Prepare cell lysates with protease and phosphatase inhibitors to prevent protein degradation.
-
Data Presentation
Quantitative data from degradation experiments should be presented clearly to allow for accurate interpretation.
Table 1: Example Dose-Response Data for PTPN2 Degrader (Compound X) in B16F10 Cells after 24h Treatment
| Compound X Conc. (nM) | PTPN2 Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 7.5 |
| 1 | 85.2 | 6.1 |
| 10 | 45.7 | 4.9 |
| 50 | 15.3 | 3.2 |
| 100 | 5.1 | 1.8 |
| 500 | 8.9 | 2.5 |
| 1000 | 25.4 | 4.3 |
Data is hypothetical and for illustrative purposes. The increase in PTPN2 levels at 500 nM and 1000 nM suggests a potential "hook effect".
Visualizations and Workflows
Diagrams can clarify complex biological pathways and experimental procedures.
// Nodes IFNy [label="IFN-γ", fillcolor="#FBBC05", fontcolor="#202124"]; IFNyR [label="IFN-γ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; pJAK1 [label="p-JAK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT1 [label="STAT1", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT1 [label="p-STAT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTPN2 [label="PTPN2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene [label="Gene Expression\n(e.g., MHC-I)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=plaintext, fontcolor="#5F6368"];
// Edges IFNy -> IFNyR [arrowhead=normal, style=solid, color="#202124"]; IFNyR -> JAK1 [arrowhead=normal, style=solid, color="#202124"]; JAK1 -> pJAK1 [label=" Phosphorylation", fontsize=8, arrowhead=normal, style=solid, color="#202124"]; pJAK1 -> STAT1 [label=" Phosphorylates", fontsize=8, arrowhead=normal, style=dashed, color="#202124"]; STAT1 -> pSTAT1 [arrowhead=normal, style=solid, color="#202124"]; pSTAT1 -> Gene [label=" Dimerizes &\n Translocates", fontsize=8, arrowhead=normal, style=solid, color="#202124"];
PTPN2 -> pJAK1 [label=" Dephosphorylates", fontsize=8, color="#EA4335"]; PTPN2 -> pSTAT1 [label=" Dephosphorylates", fontsize=8, color="#EA4335"];
// Positioning {rank=same; IFNy; PTPN2} {rank=same; IFNyR} {rank=same; JAK1; STAT1} {rank=same; pJAK1; pSTAT1} {rank=same; Gene} Gene -> Nucleus [style=invis]; }
Caption: PTPN2 negatively regulates the IFN-γ/JAK/STAT signaling pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; seed [label="1. Seed Cells\n(e.g., B16F10)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="2. Treat with Degrader\n(Dose-response & Time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse [label="3. Harvest & Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="4. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="5. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="6. Western Blot Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; probe [label="7. Probe with Antibodies\n(Anti-PTPN2, Anti-Loading Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; image [label="8. Image & Quantify Bands", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="9. Analyze Data\n(Calculate DC50 & Dmax)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> seed; seed -> treat; treat -> lyse; lyse -> quantify; quantify -> sds; sds -> transfer; transfer -> probe; probe -> image; image -> analyze; analyze -> end; }
Caption: Experimental workflow for assessing PTPN2 degradation via Western blot.
// Nodes start [label="Problem:\nNo PTPN2 Degradation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is degradation rescued\nby proteasome inhibitor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Issue is not with\nproteasome pathway.\nCheck upstream.", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Confirmed: Degradation is\nproteasome-mediated.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Did you run a full\ndose-response curve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Action: Run 8-10 point\ncurve to check for\n'Hook Effect'.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q3 [label="Is the compound stable\nand cell-permeable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Action: Assess compound\nproperties (e.g., LC-MS\nfor stability, PAMPA for permeability).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q4 [label="Does the cell line express\nthe required E3 ligase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_no [label="Action: Check E3 ligase\nexpression (WB/qPCR) or\nswitch cell lines.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label=" No"]; q1 -> a1_yes [label=" Yes"]; a1_yes -> q2; q2 -> a2_no [label=" No"]; q2 -> q3 [label=" Yes"]; q3 -> a3_no [label=" No/Unknown"]; q3 -> q4 [label=" Yes"]; q4 -> a4_no [label=" No/Unknown"]; }
Caption: A logical workflow for troubleshooting poor PTPN2 degradation.
Experimental Protocols
Protocol 1: In Vitro PTPN2 Degradation Assay
This protocol outlines a general procedure for treating cells with a degrader and preparing lysates for analysis.
-
Cell Seeding:
-
Plate your chosen cell line (e.g., B16F10, Jurkat) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of your PTPN2 degrader (e.g., 10 mM in DMSO).
-
Perform serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24 hours). For a time-course experiment, you will have separate plates for each time point.
-
-
Cell Harvest and Lysis:
-
Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE or can be stored at -80°C.
-
Protocol 2: Western Blot Analysis for PTPN2
-
SDS-PAGE:
-
Load 20-40 µg of each protein sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency. Destain with TBST before blocking.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PTPN2 antibody in the blocking buffer at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same membrane (if stripped and re-probed) with an antibody for a loading control (e.g., GAPDH, β-Actin, or Vinculin).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to be within the linear range and avoid signal saturation.[17]
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for PTPN2 and the loading control in each lane.
-
Normalize the PTPN2 band intensity to its corresponding loading control.
-
Express the data as a percentage of the vehicle-treated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The effects of PTPN2 loss on cell signalling and clinical outcome in relation to breast cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein tyrosine phosphatase PTPN2 regulates TGF-β signaling through Smad4 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. portlandpress.com [portlandpress.com]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. wildtypeone.substack.com [wildtypeone.substack.com]
- 19. PTPN2 Knockout cell line (TPC-1) - CD Biosynsis [biosynsis.com]
- 20. PTPN2 Knockout cell line (ACHN) | Ubigene [ubigene.us]
- 21. aacrjournals.org [aacrjournals.org]
improving solubility and stability of PROTAC PTPN2 degrader-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of PROTAC PTPN2 Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What are the common solubility and stability issues observed with this compound?
A1: this compound, like many PROTACs, possesses a high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1][2] This may manifest as precipitation in aqueous buffers or cell culture media, leading to inconsistent results.[3] Additionally, its complex structure can be susceptible to metabolic degradation, affecting its stability in biological assays.[3]
Q2: How should I prepare and store stock solutions of this compound to minimize solubility and stability problems?
A2: To mitigate solubility issues, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Store this stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles that can degrade the compound.[1] When preparing working solutions, dilute the DMSO stock directly into a pre-warmed (37°C) aqueous buffer or cell culture medium with immediate and thorough mixing to prevent precipitation.[1]
Q3: My this compound is precipitating in my cell-based assay. What steps can I take to resolve this?
A3: Precipitation in cell culture media is a frequent challenge.[1] Consider the following troubleshooting steps:
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your assay is minimal, ideally 0.1% or lower.[1]
-
Utilize Serum: The presence of serum, such as 10% Fetal Bovine Serum (FBS), in the culture medium can help to stabilize the PROTAC and prevent it from precipitating.[1]
-
Pre-warmed Media: Always add the PROTAC stock solution to media that has been pre-warmed to 37°C.[1]
Q4: Can the linker component of this compound be modified to improve its solubility and stability?
A4: Yes, the linker is a critical element for optimizing the physicochemical properties of a PROTAC.[3] To enhance solubility, consider incorporating ionizable groups such as piperazine (B1678402) or piperidine (B6355638) into the linker structure.[4][5] This can increase polarity and improve aqueous solubility. For stability, replacing metabolically labile linear linkers with more rigid or cyclic structures can reduce enzymatic degradation.[3][6]
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible data in cellular and biochemical assays.[3]
-
High background signals in biophysical assays.[3]
Workflow for Addressing Poor Solubility:
Caption: Workflow for troubleshooting poor solubility of this compound.
Possible Solutions & Methodologies:
| Strategy | Description | Expected Outcome |
| pH Adjustment | Altering the pH of the buffer can change the net charge of the PROTAC, potentially increasing its solubility.[3] | Increased solubility in a specific pH range. |
| Use of Excipients | Agents like glycerol, polyethylene (B3416737) glycol (PEG), or non-ionic detergents (e.g., Tween-20) can help solubilize the PROTAC and prevent aggregation.[3] | Enhanced compound stability and reduced precipitation in solution. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the PROTAC in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[7] | Significant increase in aqueous solubility and bioavailability.[4] |
| Lipid-Based Formulations | Self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes can encapsulate lipophilic PROTACs, improving their aqueous solubility.[3][7] | Improved solubility and potential for enhanced cellular uptake. |
| Chemical Modification | Introducing basic nitrogen-containing heterocycles (e.g., pyridinyl, piperazinyl) into the linker can improve solubility.[3] | A new analog with intrinsically better physicochemical properties. |
Issue 2: Metabolic Instability
Symptoms:
-
Rapid clearance in in vivo studies.
-
Short half-life in cellular assays.
-
Discrepancy between in vitro and in vivo efficacy.
Possible Solutions & Methodologies:
| Strategy | Description | Expected Outcome |
| Metabolic Hotspot Identification | Use in vitro metabolic stability assays with liver microsomes or hepatocytes to identify labile sites on the molecule. | Pinpointing the parts of the molecule susceptible to metabolism. |
| Linker Modification | Replace metabolically susceptible linkers (e.g., long alkyl chains) with more stable motifs like cycloalkanes or aromatic rings.[3] | Increased metabolic half-life and improved in vivo exposure. |
| Blocking Groups | Introduce metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" to prevent enzymatic modification.[3] | Enhanced stability against specific metabolic pathways. |
| Prodrug Approach | Temporarily mask a functional group with a promoiety to improve stability, which is then cleaved in vivo to release the active PROTAC.[6] | Improved bioavailability and metabolic stability. |
PTPN2 Signaling Pathway
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of multiple signaling pathways.[8][9][10] It functions by dephosphorylating key signaling proteins, thereby dampening downstream signals.[10] this compound is designed to induce the degradation of PTPN2, which in turn enhances these signaling pathways.
Caption: PTPN2 negatively regulates cytokine and TCR signaling pathways.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to assess the kinetic solubility of this compound in an aqueous buffer.[11]
Materials:
-
This compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add the DMSO solutions to the assay buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not significantly increase light scattering above the background.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes a general method for preparing an ASD to improve the solubility of this compound.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or spray dryer
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in a suitable organic solvent. The drug-to-polymer ratio may need to be optimized (e.g., 10-30% drug loading).
-
Solvent Evaporation: Remove the solvent using either a rotary evaporator to form a thin film or a spray dryer to produce a powder. This rapid removal of solvent prevents the drug from crystallizing.
-
Drying: Further dry the resulting solid under a vacuum to remove any residual solvent.
-
Characterization (Recommended): Analyze the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the PROTAC.
-
Solubility Testing: Assess the solubility of the ASD formulation in aqueous buffer compared to the crystalline compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. mdpi.com [mdpi.com]
- 8. PTPN2/1 [abbviescience.com]
- 9. mdpi.com [mdpi.com]
- 10. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing in vivo Toxicity of PTPN2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) PROTACs in vivo. Our goal is to help you anticipate and address potential challenges related to toxicity in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PTPN2 PROTAC?
A PTPN2 PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to selectively induce the degradation of the PTPN2 protein. It functions by simultaneously binding to PTPN2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of PTPN2, marking it for degradation by the cell's proteasome. This event-driven, catalytic process allows for the removal of the target protein rather than just inhibiting its enzymatic activity.
Q2: What are the potential sources of in vivo toxicity with PTPN2 PROTACs?
Toxicity from PTPN2 PROTACs in vivo can arise from several factors:
-
On-target toxicity: PTPN2 is a critical negative regulator of inflammatory signaling pathways.[1][2] Systemic degradation of PTPN2 can mimic the phenotype observed in PTPN2 knockout mice, which includes severe systemic inflammatory disease, hematopoietic abnormalities, and reduced survival.[3][4]
-
Off-target toxicity: The PROTAC molecule may degrade proteins other than PTPN2. This can occur if the PTPN2-binding ligand or the E3 ligase-recruiting ligand has affinity for other proteins.
-
Ligand-specific effects: The individual ligands (the PTPN2 binder and the E3 ligase binder) may have their own pharmacological activities and toxicities independent of protein degradation.
-
Compound properties: Poor pharmacokinetic properties, such as low solubility or rapid clearance, can necessitate higher doses, potentially increasing the risk of toxicity.[5]
Q3: What are the known consequences of systemic PTPN2 deletion from in vivo models?
Studies on PTPN2 knockout mice provide valuable insights into potential on-target toxicities. These models exhibit a range of phenotypes that researchers should be aware of when designing and interpreting in vivo studies with PTPN2 PROTACs.
| Phenotype | Species/Strain | Description | Citation |
| Growth Retardation & Reduced Survival | Mouse (BALB/c and C57BL/6) | PTPN2 knockout mice show growth retardation and have a median survival of 21-32 days.[6] | [6] |
| Systemic Inflammatory Disease | Mouse | PTPN2 knockout mice develop a progressive systemic inflammatory disease.[2][3] This can include dermatitis, glomerulonephritis, and pancreatitis.[7] | [2][3][7] |
| Hematopoietic Abnormalities | Mouse (BALB/c) | Defects in erythropoiesis and B cell development, splenomegaly, and accumulation of myeloid cells in the spleen are observed.[6] | [6] |
| Thymic Atrophy | Mouse (BALB/c) | A notable reduction in the size of the thymus is a feature in these mice.[6] | [6] |
| Autoimmunity | Mouse (NOD) | T-cell-specific PTPN2 deficiency accelerates the onset of type 1 diabetes.[7] | [7] |
Troubleshooting Guide
Problem 1: I am observing significant weight loss, hunched posture, and reduced mobility in my animal models treated with a PTPN2 PROTAC.
| Potential Cause | Suggested Troubleshooting Step |
| On-Target Toxicity | * Dose Reduction: Lower the dose of the PTPN2 PROTAC to see if the adverse effects are mitigated. * Intermittent Dosing: Consider a less frequent dosing schedule (e.g., every other day or twice a week). * Monitor Inflammatory Markers: Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) to assess for a systemic inflammatory response.[1] |
| Off-Target Toxicity | * Control Compounds: Test inactive epimers of the E3 ligase ligand or a PROTAC with a non-binding PTPN2 ligand to determine if the toxicity is dependent on target engagement and degradation. * Proteomics Analysis: Perform unbiased proteomics on tissues from treated animals to identify unintended degraded proteins. |
| Vehicle Toxicity | * Vehicle-Only Control Group: Ensure that a control group receiving only the vehicle is included in your study to rule out toxicity from the formulation. |
Problem 2: My PTPN2 PROTAC shows good in vitro degradation but poor in vivo efficacy and/or high toxicity.
| Potential Cause | Suggested Troubleshooting Step |
| Poor Pharmacokinetics (PK) | * PK Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your PROTAC.[5] Recent patent filings for PTPN2 PROTACs have reported PK data in rats and mice.[8][9] * Formulation Optimization: Improve the solubility and bioavailability of your PROTAC through formulation strategies. |
| Limited Tissue Distribution | * Biodistribution Studies: Assess the concentration of the PROTAC in the target tissue (e.g., tumor) versus other organs to understand its distribution profile. |
| Rapid Clearance | * Metabolic Stability Assays: Evaluate the stability of the PROTAC in liver microsomes or plasma to identify potential metabolic liabilities. |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
This protocol is a general guideline for an acute toxicity study to determine the maximum tolerated dose (MTD) of a PTPN2 PROTAC.
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6).
-
Grouping: Divide mice into groups of 3-5 per dose level, including a vehicle control group.
-
Dosing: Administer the PTPN2 PROTAC via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a single dose at escalating concentrations.
-
Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of severe toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy and collect tissues for histopathological analysis.
Protocol 2: In Vivo Target Engagement and Pharmacodynamic (PD) Study
This protocol outlines how to assess the degradation of PTPN2 in a target tissue (e.g., tumor).
-
Animal Model: Use tumor-bearing mice (e.g., syngeneic or xenograft models). A patent for a PTPN2/PTP1B PROTAC describes efficacy studies in C57BL/6 mice with MC-38 colon cancer xenografts.[10]
-
Treatment: Administer the PTPN2 PROTAC at one or more dose levels and collect tissues at various time points post-dose.
-
Tissue Processing: Excise the tumor and other relevant tissues. A portion can be flash-frozen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against PTPN2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the PTPN2 band intensity relative to the loading control and the vehicle-treated group to determine the percentage of degradation.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tissues.
-
Perform antigen retrieval and stain with a PTPN2-specific antibody.
-
Visualize and score the level of PTPN2 protein expression in the tissue.
-
Visualizations
PTPN2 Signaling Pathway
Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.
PROTAC Mechanism of Action
References
- 1. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 2. PTPN2/1 [abbviescience.com]
- 3. uniprot.org [uniprot.org]
- 4. Ptpn2 MGI Mouse Gene Detail - MGI:97806 - protein tyrosine phosphatase, non-receptor type 2 [informatics.jax.org]
- 5. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-dependent differences in bone development, myeloid hyperplasia, morbidity and mortality in ptpn2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]
- 9. New PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]
- 10. The effects of PTPN2 loss on cell signalling and clinical outcome in relation to breast cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to PTPN2 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC-mediated degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). While "PROTAC PTPN2 degrader-2" (also known as example 187B) is a potent degrader of PTPN2, detailed public data on its specific characteristics are limited.[1][2][3] Therefore, this guide leverages data from well-characterized PTPN2 degraders, such as TP1L and DU-14, to address common experimental challenges and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PTPN2 PROTAC degrader?
A1: PTPN2 PROTACs are heterobifunctional molecules that induce the degradation of PTPN2 by hijacking the cell's ubiquitin-proteasome system.[4] The PROTAC molecule simultaneously binds to PTPN2 and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity leads to the ubiquitination of PTPN2, marking it for degradation by the proteasome.[4] For example, the PTPN2 degrader TP1L recruits the Cereblon (CRBN) E3 ligase.[4][5]
Q2: Which signaling pathways are affected by PTPN2 degradation?
A2: PTPN2 is a negative regulator of several key signaling pathways. Its degradation is expected to enhance signaling in these pathways.[6][7] Key pathways include:
-
JAK/STAT Pathway: PTPN2 dephosphorylates JAK1, JAK3, STAT1, STAT3, and STAT5.[6][7] Degradation of PTPN2 leads to increased phosphorylation of these proteins, amplifying cytokine and interferon signaling.[6][7]
-
T-Cell Receptor (TCR) Signaling: In T-cells, PTPN2 dephosphorylates LCK, a critical kinase in the TCR signaling cascade.[6][7] PTPN2 degradation enhances TCR signaling, leading to T-cell activation.[6][7]
Q3: What are the potential mechanisms of resistance to PTPN2 PROTAC degraders?
A3: Resistance to PROTACs can arise from various factors:
-
Mutations in the E3 Ligase: Genomic alterations in the recruited E3 ligase (e.g., CRBN or VHL) or its associated complex components can prevent the PROTAC from binding or functioning correctly.
-
Downregulation of E3 Ligase Components: Reduced expression of the necessary E3 ligase or its binding partners can limit the formation of the ternary complex.
-
Target Protein Mutations: While less common for PROTACs than for inhibitors, mutations in PTPN2 could potentially alter the PROTAC binding site.
-
Increased PTPN2 Synthesis: Cells may compensate for increased degradation by upregulating the synthesis of new PTPN2 protein.
-
Drug Efflux: Overexpression of efflux pumps could reduce the intracellular concentration of the PROTAC.
Q4: How do I select the appropriate cell lines for my PTPN2 degrader experiment?
A4: Successful experiments depend on using cell lines with the appropriate molecular characteristics. Key considerations include:
-
PTPN2 Expression: Confirm that your cell line of choice expresses detectable levels of PTPN2.
-
E3 Ligase Expression: Ensure the cell line expresses the E3 ligase recruited by your specific PROTAC. For example, for a CRBN-recruiting PROTAC like TP1L, the cells must express CRBN.
-
Relevant Signaling Pathways: Choose cell lines where the PTPN2-regulated signaling pathways (e.g., JAK/STAT, TCR) are active and relevant to your research question.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or poor degradation of PTPN2 | 1. Suboptimal PROTAC Concentration: The concentration may be too low to induce ternary complex formation or too high, leading to the "hook effect" where binary complexes dominate. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration and identify a potential hook effect. |
| 2. Incorrect Incubation Time: The degradation kinetics may be faster or slower than anticipated. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for maximal degradation. | |
| 3. Low Cell Permeability: The PROTAC may not be efficiently entering the cells. | 3. If possible, use a more cell-permeable analog or a different delivery method. Verify cellular uptake using analytical methods if available. | |
| 4. Low E3 Ligase Expression: The cell line may not express sufficient levels of the required E3 ligase. | 4. Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) by Western blot or qPCR in your cell line. | |
| 5. Inactive Proteasome: The proteasome may be inhibited, preventing the degradation of ubiquitinated PTPN2. | 5. Include a positive control with a known proteasome inhibitor (e.g., MG132) to confirm that the proteasome is active. Pre-treatment with a proteasome inhibitor should rescue PTPN2 from degradation. | |
| Inconsistent results between experiments | 1. PROTAC Instability: The PROTAC may be unstable in the cell culture medium. | 1. Assess the stability of the PROTAC in your experimental conditions over time. |
| 2. Cell Passage Number: High passage numbers can lead to changes in cellular characteristics, including protein expression levels. | 2. Use cells with a consistent and low passage number for all experiments. | |
| 3. Variability in Reagents: Inconsistent quality or concentration of reagents can affect results. | 3. Ensure all reagents are of high quality and use consistent lot numbers where possible. | |
| Off-target effects observed | 1. Lack of Specificity: The PROTAC may be degrading other proteins in addition to PTPN2. | 1. Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-target proteins. The PTPN2 degrader TP1L has shown high selectivity for PTPN2 over the closely related PTP1B.[6][7] |
| 2. Toxicity: The PROTAC or its degradation products may be toxic to the cells. | 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the PROTAC. |
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized PTPN2 degraders TP1L and DU-14.
Table 1: Degradation Potency of PTPN2 PROTACs
| Degrader | Cell Line | DC50 (nM) | Incubation Time (hours) | Reference |
| TP1L | HEK293 | 35.8 | 16 | [5] |
| DU-14 | HEK293 | 4.8 (for PTPN2) | 16 | [8] |
| DU-14 | HEK293 | 4.3 (for PTP1B) | 16 | [8] |
Table 2: Selectivity of PTPN2 PROTACs
| Degrader | Target | Off-Target | Selectivity | Reference |
| TP1L | TC-PTP (PTPN2) | PTP1B | >110-fold | [6][7] |
| DU-14 | PTPN2/PTP1B | 12 other PTPs | >88-fold | [8] |
Experimental Protocols
Protocol 1: Western Blot for PTPN2 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with the PTPN2 degrader at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against PTPN2 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the PTPN2 signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with the PTPN2 degrader at a concentration known to induce degradation for a shorter time (e.g., 2-4 hours) to capture the ternary complex before degradation is complete.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or PTPN2 overnight at 4°C.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze by Western blot using antibodies against PTPN2 and the E3 ligase to confirm their interaction.
Visualizations
Caption: General mechanism of action for a PTPN2 PROTAC degrader.
Caption: PTPN2 signaling pathways and the effect of a PTPN2 degrader.
Caption: A logical workflow for troubleshooting lack of PTPN2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Phosphatase | 2912307-38-9 | Invivochem [invivochem.com]
- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. DU-14 | PTP1B/TC-PTP PROTAC | Probechem Biochemicals [probechem.com]
PTPN2 PROTACs Linker Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the linker optimization of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) PROTACs.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PTPN2 PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein (PTPN2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2][3] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (PTPN2-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of PTPN2.[2][3] The linker's length, composition, and attachment points dictate the spatial orientation of PTPN2 and the E3 ligase, impacting the efficiency of ubiquitin transfer.[1][2]
Q2: What are the common types of linkers used for PTPN2 PROTACs?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][2] More rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) or alkynes are also being explored to improve conformational control and physicochemical properties.[1] The choice of linker type can affect the PROTAC's solubility, cell permeability, and metabolic stability.[4]
Q3: How does linker length affect PTPN2 degradation?
Linker length is a critical parameter that requires empirical optimization for each PTPN2 ligand and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, a linker that is too long might not effectively bring the E3 ligase and PTPN2 into close enough proximity for efficient ubiquitination. The optimal linker length facilitates productive protein-protein interactions within the ternary complex.[2]
Q4: What is the "hook effect" and how does the linker contribute to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the excess PROTAC molecules form binary complexes (PTPN2-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex.[5] While primarily driven by concentration, the linker can influence the cooperativity of ternary complex formation. A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and potentially mitigating the hook effect.
Q5: How do I choose the attachment points for the linker on the PTPN2 and E3 ligase ligands?
The linker attachment points, or exit vectors, are crucial for maintaining the binding affinity of the ligands to their respective proteins and for achieving a productive orientation in the ternary complex.[4] Generally, solvent-exposed regions of the ligands are chosen as attachment points to minimize disruption of key binding interactions. Computational modeling and structural analysis of the ligand-protein complexes can help identify suitable attachment sites.
II. Troubleshooting Guide
This guide addresses common issues encountered during PTPN2 PROTAC experiments, with a focus on linker-related problems.
| Problem | Potential Linker-Related Cause(s) | Suggested Solution(s) |
| No or Poor PTPN2 Degradation | - Suboptimal Linker Length: The linker may be too short or too long, preventing productive ternary complex formation.[2] - Incorrect Linker Composition: The linker's chemical properties (e.g., hydrophobicity, rigidity) may not be favorable for ternary complex stability or may lead to poor solubility or cell permeability.[1][6] - Unfavorable Attachment Points: The linker exit vectors may disrupt ligand binding or lead to a non-productive orientation of PTPN2 and the E3 ligase.[4] | - Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2 to PEG6, or alkyl chains of different lengths). - Explore different linker compositions, such as incorporating more hydrophilic PEG units to improve solubility or rigid elements to control conformation.[1] - Re-evaluate the linker attachment points on both the PTPN2 and E3 ligase ligands based on structural data or computational modeling. |
| High DC50 (Low Potency) | - Inefficient Ternary Complex Formation: The linker may not be optimal for inducing strong and stable protein-protein interactions between PTPN2 and the E3 ligase. - Poor Physicochemical Properties: The linker may contribute to low cell permeability or rapid metabolism of the PROTAC.[6] | - Systematically vary the linker length and composition to improve the geometry of the ternary complex. - Incorporate chemical moieties into the linker that can enhance cell permeability or block metabolic hotspots.[4] |
| Low Dmax (Incomplete Degradation) | - Formation of Unproductive Ternary Complexes: The linker may allow for the formation of ternary complexes where the lysine (B10760008) residues on PTPN2 are not accessible to the E3 ligase for ubiquitination. - PROTAC Instability: The linker itself might be susceptible to cleavage in the cellular environment. | - Modify the linker to alter the relative orientation of PTPN2 and the E3 ligase. - Assess the chemical stability of the PROTAC in cell culture media and consider more stable linker chemistries. |
| Off-Target Degradation | - Linker-Induced Neo-Substrate Recruitment: The linker, in the context of the PROTAC-E3 ligase binary complex, may create a surface that recruits other proteins for degradation.[5] | - Modify the linker structure to alter the surface of the binary complex. - Change the E3 ligase ligand to recruit a different E3 ligase with a distinct set of endogenous substrates. |
| "Hook Effect" at High Concentrations | - Low Cooperativity of Ternary Complex Formation: The linker does not sufficiently promote the stability of the ternary complex over the binary complexes. | - Design linkers that can form additional interactions with either PTPN2 or the E3 ligase to enhance cooperativity. |
III. Quantitative Data on PTPN2 PROTAC Linkers
The following table summarizes data for exemplary PTPN2 PROTACs, highlighting the impact of linker modifications on degradation. Due to the limited availability of systematic studies on PTPN2 PROTAC linkers in the public domain, this table includes specific examples and general principles.
| PROTAC | PTPN2 Ligand | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| Cmpd-1 | Thiophene-based | CRBN | Alkylamide and heterocyclic spacers | 44 | >90 | B16F10 | [7] |
| Cmpd-2 | Thiophene-based | CRBN | Alkylamide and heterocyclic spacers | 235 | >90 | B16F10 | [7] |
Note: Cmpd-1 and Cmpd-2 share an identical PTPN2 ligand and linker region, differing only by a single atom in the heterobicyclic region of the E3 ligase binder, which illustrates how subtle structural changes can significantly impact degradation potency.
IV. Experimental Protocols
Detailed methodologies for key experiments in PTPN2 PROTAC linker optimization are provided below.
Western Blotting for PTPN2 Degradation
Objective: To quantify the extent of PTPN2 degradation in cells treated with PROTACs.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, Jurkat, or a cancer cell line relevant to your research) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PTPN2 PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PTPN2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize PTPN2 levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the PTPN2-PROTAC-E3 ligase ternary complex in vitro.
Protocol:
-
Reagents:
-
Recombinant purified PTPN2 and E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN).
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium) for the donor fluorophore.
-
Fluorescently labeled anti-tag antibody (e.g., anti-His-Alexa Fluor 647) for the acceptor fluorophore.
-
PTPN2 PROTACs.
-
-
Assay Procedure:
-
In a microplate, add the tagged PTPN2 protein, the tagged E3 ligase complex, and the PTPN2 PROTAC at various concentrations.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor antibodies and incubate.
-
Measure the TR-FRET signal (emission at two wavelengths after excitation at one wavelength) using a plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
-
In-Cell Ubiquitination Assay
Objective: To confirm that PTPN2 degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding His-tagged ubiquitin and the PTPN2 protein of interest.
-
-
PROTAC Treatment and Proteasome Inhibition:
-
Treat the transfected cells with the PTPN2 PROTAC.
-
In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This will lead to the accumulation of ubiquitinated PTPN2.
-
-
Cell Lysis and Pull-Down:
-
Lyse the cells under denaturing conditions (to disrupt protein-protein interactions).
-
Perform a pull-down of His-tagged ubiquitinated proteins using nickel-NTA agarose (B213101) beads.
-
-
Western Blotting:
-
Elute the pulled-down proteins and analyze them by Western blotting using an anti-PTPN2 antibody.
-
-
Data Analysis:
-
An increase in the amount of high-molecular-weight PTPN2 species (a smear or laddering) in the presence of the PROTAC and proteasome inhibitor confirms the ubiquitination of PTPN2.
-
V. Visualizations
Signaling Pathway
Caption: PTPN2 negatively regulates cytokine signaling by dephosphorylating JAKs and STATs.
Experimental Workflow
Caption: A workflow for the systematic optimization of PTPN2 PROTAC linkers.
Logical Relationship
Caption: The interplay of linker properties influencing PTPN2 PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
issues with PROTAC PTPN2 degrader-2 delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of PROTAC PTPN2 Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to selectively induce the degradation of the Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). It functions by hijacking the body's natural ubiquitin-proteasome system.[1] The molecule consists of a ligand that binds to PTPN2 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of PTPN2.[2] This "tagging" marks the PTPN2 protein for degradation by the proteasome, effectively reducing its levels in the cell.[3] A key advantage of this catalytic process is that a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[4]
Q2: What is the role of PTPN2 in cellular signaling?
PTPN2, also known as T-cell protein tyrosine phosphatase (TCPTP), is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in various signaling pathways.[5][6] It dephosphorylates key signaling molecules such as receptor tyrosine kinases (e.g., INSR, EGFR) and non-receptor tyrosine kinases like JAK1, JAK2, STAT1, and STAT3.[5][7] By doing so, PTPN2 is involved in regulating processes like cell proliferation, differentiation, inflammatory responses, and immune cell function.[8][9]
Q3: What are the common challenges associated with the in vivo delivery of PROTACs like PTPN2 Degrader-2?
Due to their unique structure and high molecular weight, PROTACs often present several in vivo delivery challenges[10]:
-
Poor Aqueous Solubility: This can complicate formulation and administration, potentially leading to precipitation.[11][12]
-
Low Cell Permeability: Their size and physicochemical properties can make it difficult for them to cross cell membranes and reach their intracellular target.[13][14]
-
Suboptimal Pharmacokinetic (PK) Properties: PROTACs can be subject to rapid clearance from the body, resulting in insufficient exposure to the target tissue.[3]
-
Off-Target Toxicity: Unintended degradation of proteins other than PTPN2 can lead to adverse effects.[3]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-PTPN2 or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex, leading to reduced degradation efficiency.[3][11]
Troubleshooting Guide
Problem 1: Lack of In Vivo Efficacy (No significant tumor growth inhibition or desired phenotype)
| Possible Cause | Troubleshooting Steps & Recommended Experiments |
| Insufficient Target Engagement and Degradation | 1. Pharmacodynamic (PD) Analysis: Collect tumor and plasma samples at various time points after dosing. Analyze tumor lysates by Western Blot or Mass Spectrometry to quantify PTPN2 protein levels relative to a vehicle control group.[15] This will confirm if the degrader is reaching the tumor and degrading the target. 2. Immunohistochemistry (IHC): Stain tumor sections for PTPN2 to visualize the extent and distribution of protein degradation within the tumor tissue.[16] |
| Poor Pharmacokinetics (PK) | 1. PK Study: Conduct a pharmacokinetic study in the relevant animal model (e.g., mouse, rat) to determine key parameters like Cmax, AUC, and half-life.[] This will help understand the absorption, distribution, metabolism, and excretion (ADME) profile of the degrader.[10] 2. Dose-Escalation Study: Perform a dose-escalation study to find the optimal dose that achieves target degradation without toxicity. Be mindful of the potential "hook effect" at higher concentrations.[3] 3. Adjust Dosing Frequency: Based on the PK data, modify the dosing schedule to maintain therapeutic concentrations at the target site.[3] |
| Formulation Issues | 1. Solubility Assessment: Confirm the solubility and stability of the PROTAC in the chosen vehicle. Poorly dissolved compound will lead to inconsistent dosing.[18] 2. Alternative Formulations: If solubility is an issue, consider alternative formulation strategies.[1][11][12] (See Table 1 for examples). |
| "Hook Effect" | 1. In Vitro Dose-Response: Perform a detailed dose-response curve in a relevant cell line to identify the optimal concentration range for degradation and to see if degradation decreases at higher concentrations.[19] 2. In Vivo Dose Refinement: Based on in vitro data and PK/PD modeling, refine the in vivo dose to avoid concentrations that might induce the hook effect.[10] |
Problem 2: Observed In Vivo Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps & Recommended Experiments |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its toxicity.[3] 2. Test Alternative Formulations: Explore different, well-tolerated formulation vehicles.[3] |
| On-Target Toxicity | 1. Lower the Dose: The observed toxicity might be an exaggerated pharmacological effect of PTPN2 degradation. Try reducing the dose. 2. Intermittent Dosing: Consider a less frequent dosing schedule to allow for partial recovery of PTPN2 levels between doses. |
| Off-Target Protein Degradation | 1. In Vitro Proteomics: Use unbiased quantitative proteomics (e.g., TMT-based mass spectrometry) on cells treated with the PROTAC to identify any unintended protein degradation.[14] 2. Modify the PROTAC: If significant off-target degradation is confirmed, consider re-engineering the PROTAC with a more selective PTPN2-binding ligand or by modifying the linker.[14] |
Data Presentation
Table 1: Common Formulation Strategies for In Vivo Delivery of PROTACs
| Formulation Strategy | Description | Potential Advantages | Reference(s) |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state. | Can improve solubility and potentially oral bioavailability. | [11][20] |
| Lipid-Based Nanoparticles (LNPs) | The PROTAC is encapsulated within a lipid-based nanoparticle. | Versatile for various therapeutic cargo and can improve solubility and stability. | [11] |
| Polymeric Micelles | Self-assembling nanosized core-shell structures. | Can enhance solubility and circulation time. | [1][11] |
| Emulsions (e.g., Self-Nanoemulsifying Drug Delivery Systems - SNEDDS) | A mixture of oils, surfactants, and co-solvents. | Can improve aqueous solubility and permeability. | [11] |
| Aqueous Solutions with Co-solvents | Using co-solvents like PEG300, DMSO, and surfactants like Tween 80. | Simpler formulation for initial in vivo studies. | [18] |
Experimental Protocols
General Protocol for an In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for xenograft studies with human cancer cell lines.
-
Cell Implantation: Harvest cancer cells that express PTPN2 during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel and inject subcutaneously into the flanks of the mice.[16]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Compound Formulation and Administration: Prepare the this compound in a suitable vehicle based on prior solubility and tolerability studies. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The vehicle is administered to the control group.[3][16]
-
Monitoring:
-
Endpoint and Sample Collection: At the end of the study, euthanize the animals and excise the tumors.[16]
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or mass spectrometry analysis.
-
Another portion can be fixed in formalin for immunohistochemistry (IHC).[16]
-
Blood samples can be collected for pharmacokinetic analysis.
-
Protocol for Western Blot Analysis of PTPN2 Degradation
-
Tissue Homogenization: Homogenize the flash-frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Probe the membrane with a primary antibody against PTPN2.
-
Probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).[16]
-
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the bands using an appropriate detection system.[16]
-
Quantification: Quantify the band intensities to determine the percentage of PTPN2 degradation relative to the vehicle-treated group.[16]
Visualizations
Caption: PTPN2 negatively regulates key signaling pathways.
Caption: Experimental workflow for in vivo PROTAC evaluation.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. PTPN2 (human) [phosphosite.org]
- 6. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Protein tyrosine phosphatase non-receptor type 2 as the therapeutic target of atherosclerotic diseases: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. genecards.org [genecards.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
how to mitigate the hook effect with PROTAC PTPN2 degrader-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC PTPN2 degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common experimental challenges, with a specific focus on mitigating the "hook effect" to ensure reliable and reproducible results in your studies of this potent PTPN2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed to induce the targeted degradation of the Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). It functions by simultaneously binding to the PTPN2 protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to PTPN2, marking it for degradation by the cell's proteasome. This event-driven mechanism allows for the catalytic removal of PTPN2, offering potential therapeutic benefits in areas like immuno-oncology.
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The "hook effect" is a paradoxical phenomenon where the degradation efficiency of a PROTAC, such as PTPN2 degrader-2, decreases at high concentrations. This results in a bell-shaped dose-response curve. The effect occurs because excessive PROTAC molecules can lead to the formation of non-productive binary complexes (PROTAC bound to either PTPN2 or the E3 ligase alone), which prevents the formation of the productive ternary complex (PTPN2-PROTAC-E3 ligase) required for degradation.[1]
Q3: Why is mitigating the hook effect crucial for my experiments?
A3: Failing to account for the hook effect can lead to misinterpretation of experimental data. A highly potent PROTAC might be incorrectly deemed inactive if tested only at concentrations that are too high. Understanding and mitigating the hook effect is essential for accurately determining key efficacy parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q4: I am not observing any PTPN2 degradation at any concentration. What are the possible reasons?
A4: Several factors could contribute to a lack of degradation:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines.[1]
-
E3 Ligase Expression: The specific E3 ligase recruited by this compound must be expressed in your cell line of choice. You can verify its expression using Western blot or qPCR.[1]
-
Compound Integrity: Ensure that the this compound has been stored correctly and prepare fresh stock solutions for your experiments.[1]
-
Western Blot Issues: Review your Western blot protocol for potential issues with antibody performance, protein transfer, or detection reagents.
Q5: How can I confirm that the observed decrease in PTPN2 protein levels is due to proteasomal degradation?
A5: To confirm the mechanism of degradation, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132). Pre-incubating your cells with the proteasome inhibitor before adding this compound should block the degradation of PTPN2. If the PTPN2 levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Troubleshooting Guide: Mitigating the Hook Effect
Problem: Decreased or no PTPN2 degradation observed at high concentrations of this compound.
Solution 1: Comprehensive Dose-Response Analysis
The primary strategy to mitigate the hook effect is to perform a detailed dose-response experiment to identify the optimal concentration range for PTPN2 degradation.
Experimental Protocol: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., HEK293, Jurkat) at an appropriate density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a wide range of serial dilutions of this compound. A suggested range is from 0.1 nM to 10 µM to ensure the capture of the full dose-response curve, including the hook effect.
-
Treatment: Treat the cells with the various concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTPN2 overnight at 4°C.
-
Use an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the PTPN2 band intensity to the loading control. Plot the normalized PTPN2 levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.
Solution 2: Ternary Complex Formation Assay
Directly assessing the formation of the PTPN2-PROTAC-E3 ligase ternary complex can provide insights into the molecular mechanism of the hook effect. Techniques like AlphaLISA are well-suited for this purpose. A typical result will show an increase in the assay signal with increasing PROTAC concentration, followed by a decrease as the hook effect takes hold due to the formation of binary complexes.
Experimental Protocol: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of tagged PTPN2 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged).
-
Assay Plate Setup: In a 384-well plate, add the tagged PTPN2, the tagged E3 ligase, and the PROTAC dilutions. Include controls lacking one or more components.
-
Incubation: Incubate the plate to allow for the formation of the ternary complex.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
-
Final Incubation: Incubate the plate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
Data Presentation
Table 1: Representative Dose-Response Data for a PTPN2 Degrader
| PROTAC Concentration | Normalized PTPN2 Level (%) |
| Vehicle (DMSO) | 100 |
| 0.1 nM | 95 |
| 1 nM | 75 |
| 10 nM | 40 |
| 100 nM | 20 (Dmax) |
| 500 nM | 35 |
| 1 µM | 50 |
| 5 µM | 70 |
| 10 µM | 85 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions. A selective TC-PTP (PTPN2) degrader, TP1L, has been reported to have a DC50 of 35.8 ± 1.4 nM in HEK293 cells after 16 hours of treatment.[2]
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: PROTAC PTPN2 Degrader-2 vs. PTPN2 Inhibitors
A new wave of therapeutic agents targeting Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) is showing significant promise in the fields of immuno-oncology and autoimmune disease. This guide provides a detailed comparison between two distinct modalities: PROTAC PTPN2 degrader-2 and traditional PTPN2 inhibitors. By examining their mechanisms of action, experimental data, and therapeutic potential, researchers, scientists, and drug development professionals can gain a clearer understanding of the unique advantages each approach offers.
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) is a key negative regulator of inflammatory signaling pathways. It plays a crucial role in suppressing anti-tumor immunity by dephosphorylating key signaling molecules in the JAK-STAT and T-cell receptor (TCR) pathways. Consequently, targeting PTPN2 has emerged as a compelling strategy to enhance immune responses against cancer and modulate aberrant immune activity in autoimmune disorders. Two primary strategies for targeting PTPN2 have been developed: small molecule inhibitors that block the enzyme's catalytic activity, and proteolysis-targeting chimeras (PROTACs) that induce its degradation.
Mechanism of Action: Inhibition vs. Degradation
PTPN2 inhibitors are designed to bind to the active site of the PTPN2 enzyme, preventing it from dephosphorylating its substrates. This leads to a sustained phosphorylation and activation of downstream signaling pathways, such as the JAK-STAT pathway, ultimately promoting an anti-tumor immune response.[1][2]
In contrast, this compound operates through a different mechanism. This heterobifunctional molecule consists of a ligand that binds to PTPN2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation tags PTPN2 for ubiquitination and subsequent degradation by the proteasome.[3][4] This event-driven mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple PTPN2 proteins, leading to a profound and sustained depletion of the target protein.[3][4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative PTPN2 inhibitors and PROTAC degraders. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Type | Target | IC50 (nM) * | Cellular Activity | Reference |
| ABBV-CLS-484 | Inhibitor | PTPN2/PTPN1 | 1.8 (PTPN2) | EC50 of 0.176 µM for IFN-γ-mediated STAT1 phosphorylation in B16 tumor cells. | [5] |
| PTP Inhibitor V | Inhibitor | PTPN2 | Kᵢ = 2.85 µM | Competitive inhibitor of PTPN2. | [6] |
*IC50 (Half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Type | Target | DC50 (nM) * | Cellular Activity | Reference |
| TP1L | PROTAC Degrader | PTPN2 | 35.8 | Induces selective degradation of PTPN2 with >110-fold selectivity over PTP1B. | [7][8] |
| Cmpd-1 | PROTAC Degrader | PTPN2/PTPN1 | 44 | Potent degradation of PTPN2 in B16F10 cells. | [3] |
| PVD-06 | PROTAC Degrader | PTPN2 | - | Subtype-selective PTPN2 degrader with >60-fold selectivity over PTP1B. | [9] |
*DC50 (Degradation concentration 50) is the concentration of a PROTAC that induces 50% degradation of the target protein.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Western Blotting for PTPN2 Degradation
This protocol is used to assess the extent of PTPN2 protein degradation following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or B16F10) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC PTPN2 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for PTPN2 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Cellular Viability Assay (MTT Assay)
This assay is used to determine the effect of PTPN2 inhibitors or degraders on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PTPN2 inhibitor or PROTAC degrader for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Model
Syngeneic mouse models are used to evaluate the anti-tumor efficacy of PTPN2-targeting compounds in an immunocompetent setting.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of murine cancer cells (e.g., MC38 colon adenocarcinoma or B16F10 melanoma cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days.
-
Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment groups. Administer the PTPN2 inhibitor or PROTAC degrader via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. A vehicle control group should be included.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or flow cytometry, to assess the tumor microenvironment.
Visualizing the Molecular Landscape
To better understand the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: PTPN2 negatively regulates the IFN-γ signaling pathway.
Caption: A typical experimental workflow for evaluating PTPN2-targeting compounds.
Conclusion
Both this compound and PTPN2 inhibitors represent promising therapeutic strategies for a range of diseases, particularly cancer. PTPN2 inhibitors offer a well-established approach to modulating the activity of this key phosphatase. However, the catalytic nature and event-driven mechanism of PROTACs may offer several advantages, including the potential for more profound and sustained target suppression at lower doses.[3][4] The ability of PROTACs to induce degradation rather than just inhibition may also overcome potential resistance mechanisms associated with inhibitor-based therapies.[4] Further direct comparative studies are warranted to fully elucidate the relative merits of each approach in various disease contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at advancing the development of novel PTPN2-targeted therapeutics.
References
- 1. physiology.elte.hu [physiology.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Confirming PTPN2 Degradation
For researchers, scientists, and drug development professionals, establishing definitive evidence of target protein degradation is paramount. This guide provides a comprehensive comparison of orthogonal methods to robustly confirm the degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), a key regulator in multiple signaling pathways.[1][2] This guide details experimental protocols, presents quantitative data for comparison, and visualizes complex workflows and pathways to support your research and development endeavors.
The degradation of a target protein, often induced by novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), requires rigorous validation to ensure the observed loss of the protein is genuine and not an artifact of the experimental method.[3] Employing a suite of orthogonal techniques provides a higher degree of confidence in the efficacy and specificity of the degrader molecule.[3] This guide focuses on four key methods for confirming PTPN2 degradation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry, and the HiBiT Assay.
Comparison of Orthogonal Methods for PTPN2 Degradation
A multi-faceted approach to validation provides a higher degree of confidence in the efficacy and specificity of a PTPN2-targeting degrader.[3] The choice of method depends on the specific experimental goals, desired throughput, and the type of data required (qualitative, semi-quantitative, or quantitative).
| Method | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| Western Blot | Immuno-detection of PTPN2 protein separated by size via gel electrophoresis.[3] | Low to Medium | Semi-quantitative | Visual confirmation of protein loss and molecular weight. Widely accessible. | Lower throughput, can be less precise than other quantitative methods. |
| ELISA | Quantitative immuno-enzymatic detection of PTPN2 in solution using a plate-based format.[4][5] | High | Quantitative | High throughput, sensitive, and provides absolute or relative quantification.[6] | Susceptible to antibody cross-reactivity, may not distinguish between protein isoforms.[6] |
| Mass Spectrometry | Identification and quantification of PTPN2-derived peptides to determine protein abundance.[7] | High | Quantitative | Unbiased, proteome-wide analysis, can identify post-translational modifications and degradation products.[8] | Requires specialized equipment and expertise for data analysis.[8] |
| HiBiT Assay | Luminescent-based detection of a small peptide tag (HiBiT) knocked into the endogenous PTPN2 locus.[9][10] | High | Quantitative | Real-time, live-cell measurements of protein levels, highly sensitive and quantitative.[9][10] | Requires generation of a specific HiBiT-tagged cell line. |
Quantitative Data Comparison
The following table summarizes exemplary quantitative data for PTPN2 degradation obtained using different orthogonal methods. The half-maximal degradation concentration (DC50) represents the potency of the degrader, while the maximum degradation (Dmax) indicates its efficacy.
| Method | Degrader Compound | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| HiBiT Assay | Cmpd-1 | B16F10 | 0.0039 | 96.55 | Hao et al., 2024[11] |
| HiBiT Assay | Cmpd-2 | B16F10 | 0.0076 | 89.97 | Hao et al., 2024[11] |
| Western Blot | Cmpd-1 | B16F10 | 0.0034 | 93.31 | Hao et al., 2024[11] |
| Western Blot | Cmpd-2 | B16F10 | 0.0101 | 87.72 | Hao et al., 2024[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Western Blot Protocol for PTPN2
This protocol outlines the steps for the semi-quantitative analysis of PTPN2 degradation.
-
Cell Lysis:
-
Treat cells with varying concentrations of the PTPN2 degrader for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for PTPN2 overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.[12]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Visualize the protein bands using a chemiluminescence imaging system.[3]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[3]
-
Calculate the percentage of PTPN2 degradation relative to the vehicle control.
-
PTPN2 ELISA Protocol
This protocol provides a method for the quantitative measurement of PTPN2 levels.[4]
-
Sample Preparation:
-
ELISA Procedure (based on a typical sandwich ELISA kit):
-
Add 100 µL of standards and samples to the wells of a microplate pre-coated with a PTPN2 capture antibody.[4]
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[4]
-
Wash the wells with the provided wash buffer.
-
Add 100 µL of a biotinylated detection antibody specific for PTPN2 to each well and incubate for 1 hour at room temperature.[4]
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.[4]
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[4]
-
Add 50 µL of stop solution to each well.[4]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Generate a standard curve and calculate the concentration of PTPN2 in the samples.
-
Mass Spectrometry-Based Proteomics Protocol for PTPN2 Degradation
This protocol outlines a general workflow for the quantitative analysis of PTPN2 degradation using mass spectrometry.
-
Sample Preparation:
-
Protein Digestion:
-
Peptide Labeling (for quantitative analysis, e.g., using TMT):
-
Label the peptides from different samples with isobaric tags.[3]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using specialized software to identify peptides and quantify protein abundance.
-
Determine the fold change in PTPN2 levels in treated versus control samples.
-
HiBiT Assay Protocol for PTPN2 Degradation
This protocol describes the use of the HiBiT system for quantifying endogenous PTPN2 degradation.[9]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous PTPN2 locus in your cell line of interest.[9]
-
Select and validate a clonal cell line expressing HiBiT-tagged PTPN2.
-
-
Assay Procedure (Lytic Endpoint):
-
Plate the HiBiT-PTPN2 cells in a 96-well plate.
-
Treat the cells with a dilution series of the PTPN2 degrader.
-
Lyse the cells and add the LgBiT protein and substrate.
-
Measure the luminescence signal, which is proportional to the amount of HiBiT-PTPN2 protein.
-
-
Data Analysis:
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in confirming PTPN2 degradation.
Caption: Workflow for orthogonal validation of PTPN2 degradation.
Caption: PTPN2 signaling pathways and the effect of a degrader.
References
- 1. PTPN2/1 [abbviescience.com]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Human PTPN2 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 5. PathSpecific™ Human Protein Tyrosine Phosphatase, Non Receptor Type 2 (PTPN2) ELISA Kit - Creative Biolabs [creative-biolabs.com]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 7. Targeted Protein Degraders | Bruker [bruker.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Degradation [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. PTPN2 antibody (11214-1-AP) | Proteintech [ptglab.com]
- 15. PTPN2 antibody (67388-1-Ig) | Proteintech [ptglab.com]
- 16. mybiosource.com [mybiosource.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
Head-to-Head Comparison: PTPN2-Selective vs. PTPN1/2 Dual Degraders in Oncology
A detailed analysis of emerging therapeutic strategies targeting key immune checkpoint phosphatases.
In the rapidly evolving landscape of cancer immunotherapy, the protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical intracellular immune checkpoints. Their roles in negatively regulating anti-tumor immune responses have spurred the development of novel therapeutic agents aimed at inhibiting or degrading these proteins. This guide provides a head-to-head comparison of two leading strategies: selective degradation of PTPN2 and dual degradation of both PTPN1 and PTPN2. We delve into the preclinical data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers and drug developers.
Introduction to PTPN2 and PTPN1
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), and Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1), or PTP1B, are closely related enzymes that act as key negative regulators in multiple signaling pathways crucial for both tumor cell survival and immune cell function.[1]
-
PTPN2 has been identified as a cancer immunotherapy target through in vivo CRISPR library screening.[2][3] It plays a crucial role in regulating T-cell receptor (TCR) and cytokine signaling by dephosphorylating and inactivating kinases such as LCK, JAK1, and JAK3, as well as transcription factors like STAT1, STAT3, and STAT5.[4][5] Loss of PTPN2 in T-cells has been shown to enhance anti-tumor immunity and the efficacy of CAR T-cell therapy in solid tumors.[4] Furthermore, PTPN2 loss in tumor cells enhances their sensitivity to interferon-gamma (IFNγ), leading to improved antigen presentation and susceptibility to immune-mediated killing.[6]
-
PTPN1 shares structural similarity with PTPN2 and also plays a role in regulating immune signaling, often by targeting JAK2 and TYK2.[5] Dual inhibition or degradation of both PTPN1 and PTPN2 is considered a promising strategy, as it may lead to a more profound and durable anti-tumor response by targeting overlapping and distinct signaling pathways in both immune and cancer cells.[5][7]
This comparison guide will focus on heterobifunctional degraders, specifically proteolysis-targeting chimeras (PROTACs), which induce the degradation of target proteins through the ubiquitin-proteasome system.
Comparative Efficacy and Selectivity of Degraders
Recent studies have led to the development of both PTPN2-selective and PTPN1/2 dual degraders. The following tables summarize the key quantitative data from preclinical studies of representative compounds.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Notes | Reference(s) |
| PVD-06 | PTPN2 | Jurkat | ~10 | >90 | >60-fold selective for PTPN2 over PTPN1 | [8][9] |
| Cpd 1c | PTPN2/PTPN1 | HCT 116 | PTPN2: 56.24 | PTPN2: 99.1 | Selective for PTPN2 over PTPN1 (PTP1B DC50 = 18320 nM) | [10] |
| Cmpd-1 | PTPN2/PTPN1 | B16F10 | PTPN2: 44 | ~90 | Potent dual degrader | [11][12] |
| Cmpd-2 | PTPN2/PTPN1 | B16F10 | PTPN2: 235 | ~80 | Less potent dual degrader compared to Cmpd-1 | [11][12] |
| X1 | PTPN1/PTPN2 | Jurkat & various cancer cell lines | Low nM | Not specified | High selectivity for PTPN1/PTPN2 | [13] |
Table 2: In Vivo Degradation and Pharmacokinetics
| Compound | Target(s) | Animal Model | Dosing | Degradation | Pharmacokinetic Notes | Reference(s) |
| Cpd 1c | PTPN2/PTPN1 | C57BL/6 mice | 50 mg/kg s.c. | Not specified | AUC(0-168h) = 357,000 h·ng/mL | [10] |
| Cmpd-1 | PTPN2/PTPN1 | C57BL/6 mice | 100 mg/kg i.v. (Q4D x3) | PTPN2: ~97%PTPN1: ~87% (in splenocytes) | Not specified | [11][12] |
| Cpd 57 | PTPN2/PTPN1 | SD rats | 1 mg/kg i.v. | Not specified | AUC24 = 48,700 ng·h/mL | [14] |
Signaling Pathways and Mechanism of Action
The therapeutic rationale for targeting PTPN2 and PTPN1 lies in their roles as negative regulators of key anti-cancer signaling pathways.
Caption: PTPN2 and PTPN1 negatively regulate TCR and IFNγ signaling pathways.
Degraders targeting these phosphatases are designed as PROTACs, which induce their ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of action for PTPN2/PTPN1 PROTAC degraders.
Experimental Protocols
Accurate evaluation of PTPN2 and PTPN1/2 dual degraders relies on robust and well-defined experimental protocols. Below are methodologies for key assays.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of PTPN2 and PTPN1 degradation in cells treated with the degrader compounds.
-
Cell Culture and Treatment: Plate cells (e.g., B16F10, Jurkat, HCT 116) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTPN2, PTPN1, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. The level of PTPN2/PTPN1 is normalized to the loading control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are calculated from dose-response curves.[15]
Cellular Viability Assay
This assay assesses the cytotoxic effects of the degrader compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., B16F10) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[16]
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined from the dose-response curves.
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of the degraders in animal models.
-
Tumor Implantation: Syngeneic mouse models are commonly used (e.g., C57BL/6 mice with B16F10 melanoma cells). Tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The degrader compound is administered via a clinically relevant route (e.g., intravenous, subcutaneous).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Assessment: At the end of the study, or in satellite groups, tumors and tissues (e.g., spleen) can be harvested to assess target protein degradation by western blot or immunohistochemistry.[11][12]
-
Immune Cell Analysis: Tumors can be dissociated to analyze the immune cell infiltrate by flow cytometry.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition and overall survival.
Caption: A typical experimental workflow for the evaluation of PTPN2/PTPN1 degraders.
Discussion and Future Perspectives
The development of degraders targeting PTPN2 and PTPN1 represents a significant advancement in cancer immunotherapy. The choice between a PTPN2-selective and a PTPN1/2 dual degrader will likely depend on the specific cancer type and the desired therapeutic window.
-
PTPN2-selective degraders , such as PVD-06, offer the potential for a more targeted therapy with a potentially wider therapeutic index by avoiding off-target effects related to PTPN1 inhibition.[8][9] This could be advantageous in indications where PTPN2 is the primary driver of immune evasion.
-
PTPN1/2 dual degraders , like Cmpd-1 and X1, may provide a more comprehensive and potent anti-tumor response by simultaneously targeting two key negative regulators of anti-tumor immunity.[11][12][13] The dual action on both tumor cells and various immune cell subsets could lead to synergistic effects and overcome potential resistance mechanisms.[1][5]
Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative efficacy and safety of these two approaches. Key areas for future investigation include:
-
Pharmacokinetic and pharmacodynamic properties: A thorough understanding of the ADME (absorption, distribution, metabolism, and excretion) properties and the duration of target engagement in vivo is crucial for optimizing dosing schedules.
-
Biomarker development: Identifying predictive biomarkers will be essential for patient selection and for monitoring treatment response.
-
Combination therapies: Exploring the synergistic potential of PTPN2/PTPN1 degraders with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), is a promising avenue.
References
- 1. PTPN2/1 [stage.abbviescience.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]
- 15. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
- 16. benchchem.com [benchchem.com]
Validating the On-Target Effects of PTPN2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), a key negative regulator of inflammatory signaling, represents a promising therapeutic strategy in immuno-oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of PTPN2 are emerging as powerful tools. This guide provides a comparative overview of the validation of on-target effects for PTPN2 degraders, with a focus on the experimental data and protocols required to confirm their mechanism of action.
While specific experimental data for "PROTAC PTPN2 degrader-2" (also known as example 187B) is not extensively available in the public domain, this guide will use data from other well-characterized PTPN2 degraders and inhibitors to illustrate the validation workflow and provide a benchmark for comparison.
Mechanism of Action: PROTAC-Mediated PTPN2 Degradation
PTPN2-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a ligand that binds to PTPN2, another ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This induced proximity results in the polyubiquitination of PTPN2, marking it for degradation by the proteasome.
Comparative Analysis of PTPN2 Degraders and Inhibitors
Effective validation of a PTPN2 degrader involves quantifying its potency and selectivity in degrading the target protein and comparing its performance against alternative molecules.
| Molecule Name | Type | Target(s) | Potency Metric | Value | Cell Line |
| This compound | PROTAC Degrader | PTPN2 | DC50 | Data not publicly available | - |
| Cmpd-1 [1] | PROTAC Degrader | PTPN2/PTPN1 | DC50 (PTPN2) | ~5 nM | B16F10 |
| Cmpd-2 [1] | PROTAC Degrader | PTPN2/PTPN1 | DC50 (PTPN2) | ~25 nM | B16F10 |
| PVD-06 [2] | PROTAC Degrader | PTPN2 | DC50 | 217 nM | Jurkat |
| TP1L [3] | PROTAC Degrader | PTPN2 | DC50 | Low nanomolar | Multiple cell lines |
| ABBV-CLS-484 (AC484) | Small Molecule Inhibitor | PTPN2/PTPN1 | IC50 (PTPN2) | 1.8 nM | Biochemical Assay |
Table 1: Comparison of PTPN2-Targeting Compounds. DC50 represents the concentration for 50% maximal degradation, while IC50 is the concentration for 50% inhibition of enzymatic activity.
Key Experimental Validations and Protocols
Confirming the on-target activity of a PTPN2 degrader requires a series of well-designed experiments.
Quantification of PTPN2 Degradation by Western Blot
This is the most direct method to measure the reduction of PTPN2 protein levels.
Protocol: Western Blot for PTPN2 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, B16F10) and treat with various concentrations of the PTPN2 degrader for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against PTPN2. Also probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the percentage of PTPN2 degradation relative to the loading control. Calculate DC50 and Dmax values.
Proteasome-Dependent Degradation Assay
This experiment is crucial to confirm that the observed protein degradation is mediated by the proteasome, a hallmark of PROTAC activity.
Protocol: Proteasome Inhibitor Rescue Assay
-
Pre-treatment: Incubate cells with a proteasome inhibitor (e.g., 10 µM MG132 or Bortezomib) for 1-2 hours.
-
Co-treatment: Add the PTPN2 degrader at a concentration known to cause significant degradation and incubate for the desired duration.
-
Analysis: Perform a Western blot as described above to assess PTPN2 protein levels. A "rescue" of PTPN2 from degradation in the presence of the proteasome inhibitor confirms the PROTAC mechanism.[1]
| Treatment | Expected PTPN2 Level | Interpretation |
| Vehicle Control | High | Baseline PTPN2 expression |
| PTPN2 Degrader | Low | Successful degradation of PTPN2 |
| Proteasome Inhibitor | High | Proteasome inhibition alone does not degrade PTPN2 |
| PTPN2 Degrader + Proteasome Inhibitor | High | Rescue of PTPN2 degradation, confirming proteasome-dependent mechanism |
Table 2: Expected Outcomes of a Proteasome Inhibitor Rescue Experiment.
Confirmation of Downstream Signaling Effects
Degradation of PTPN2 is expected to enhance signaling pathways that it normally suppresses, such as the JAK-STAT pathway.
Protocol: Analysis of STAT1 Phosphorylation
-
Cell Treatment: Treat cells with the PTPN2 degrader.
-
Stimulation: Stimulate the cells with a cytokine like interferon-gamma (IFN-γ) to activate the JAK-STAT pathway.
-
Analysis: Perform a Western blot to detect the levels of phosphorylated STAT1 (pSTAT1). An increase in pSTAT1 in the presence of the PTPN2 degrader indicates functional on-target activity.
PTPN2 Signaling Pathway
Conclusion
The validation of a PTPN2 PROTAC degrader requires a multi-faceted approach to demonstrate its intended on-target effects. By employing quantitative Western blotting, proteasome inhibitor rescue assays, and functional downstream signaling readouts, researchers can build a robust data package to support the continued development of these promising therapeutic agents. While specific data for "this compound" remains limited in public sources, the experimental frameworks and comparative data from molecules like Cmpd-1, PVD-06, and TP1L provide a clear roadmap for its evaluation and for the broader field of PTPN2-targeting therapeutics.
References
Comparative Analysis of PTPN2 Degraders in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) degraders in different cancer cell lines, supported by experimental data and detailed protocols.
PTPN2 has emerged as a critical regulator in oncology and immunology, acting as a negative regulator of inflammatory signaling pathways. Its role in suppressing anti-tumor immunity has made it an attractive target for therapeutic intervention. The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent strategy to eliminate PTPN2 and enhance anti-cancer responses. This guide delves into a comparative analysis of prominent PTPN2 degraders, their efficacy in various cancer cell lines, and the experimental methodologies used for their evaluation.
Performance of PTPN2 Degraders Across Cancer Cell Lines
The efficacy of PTPN2 degraders is typically assessed by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the performance of several key PTPN2 degraders in various cancer cell lines.
| Degrader | Cancer Cell Line | Cell Type | DC50 | Dmax (%) | Citation |
| TP1L | HEK293 | Human Embryonic Kidney | 35.8 nM | Not Reported | [1] |
| Jurkat | Human T-cell Leukemia | Induces PTPN2 degradation | Not Reported | [1] | |
| KB | Human Oral Carcinoma | Enhances CAR-T cell killing | Not Reported | [1] | |
| PVD-06 | Jurkat | Human T-cell Leukemia | 217 nM | >90% | [2][3][4] |
| B16F10 | Murine Melanoma | Induces PTPN2 degradation | Not Reported | [2][3] | |
| HepG2 | Human Liver Carcinoma | Induces PTPN2 degradation | Not Reported | [3] | |
| Mouse Spleen Cells | Primary Immune Cells | Induces PTPN2 degradation | Not Reported | [3] | |
| Abbvie/Calico PROTAC (Example 1) | 293T.109 | Human Embryonic Kidney | < 10 nM | Not Reported | [5] |
| B16-F10.4 | Murine Melanoma | 10-50 nM | Not Reported | [5] | |
| Abbvie/Calico PROTAC (Example 2) | B16-F10.4 | Murine Melanoma | < 50 nM | < 10% remaining | [6][7] |
| 293T.109 | Human Embryonic Kidney | < 50 nM | < 10% remaining | [6][7] | |
| Cmpd-1 (Dual PTPN2/N1 Degrader) | B16F10 | Murine Melanoma | Potent degradation | Not Reported | [8] |
Signaling Pathways Modulated by PTPN2 Degradation
PTPN2 negatively regulates key signaling pathways involved in immunity and cancer progression. Its degradation by PROTACs leads to the activation of these pathways, enhancing anti-tumor responses.
Interferon-Gamma (IFN-γ) Signaling Pathway
PTPN2 dephosphorylates and inactivates Janus kinases (JAK1/JAK2) and Signal Transducer and Activator of Transcription (STAT1), thereby dampening the IFN-γ signaling cascade.[9][10] Degradation of PTPN2 removes this inhibitory control, leading to increased STAT1 phosphorylation and subsequent expression of genes involved in antigen presentation and immune cell recruitment.[1][2]
T-Cell Receptor (TCR) Signaling Pathway
In T-cells, PTPN2 attenuates TCR signaling by dephosphorylating and inactivating key kinases such as LCK and FYN.[11][12][13] By degrading PTPN2, the threshold for T-cell activation is lowered, leading to enhanced proliferation, cytokine production, and cytotoxic activity against tumor cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PTPN2 degraders. The following sections provide step-by-step protocols for key experiments.
Experimental Workflow for PTPN2 Degrader Evaluation
The general workflow for evaluating a novel PTPN2 degrader involves a series of in vitro assays to determine its efficacy, selectivity, and downstream functional effects.
Western Blotting for PTPN2 Degradation
This protocol is used to quantify the extent of PTPN2 protein degradation following treatment with a degrader.
Materials:
-
Cancer cell lines of interest
-
PTPN2 degrader compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTPN2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PTPN2 degrader for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with the primary antibody against PTPN2 and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PTPN2 signal to the loading control. Calculate the percentage of PTPN2 degradation relative to the vehicle control. Plot the degradation percentage against the degrader concentration to determine the DC50 and Dmax values.[17][18]
Cell Viability Assay
This assay measures the effect of PTPN2 degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
PTPN2 degrader compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)[19]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of the PTPN2 degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.[19]
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the degrader concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The development of PTPN2 degraders represents a promising therapeutic strategy for a variety of cancers. The data and protocols presented in this guide offer a framework for the comparative analysis of these novel agents. By understanding their differential efficacy and mechanisms of action in various cancer cell lines, researchers can accelerate the development of more effective and targeted cancer immunotherapies. Further investigation into the in vivo efficacy and safety of these compounds will be crucial for their clinical translation.
References
- 1. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Abbvie and Calico Life Sciences report development of PTPN2 and/or PTPN1B PROTACs | BioWorld [bioworld.com]
- 7. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PTPN2/1 [abbviescience.com]
- 11. rupress.org [rupress.org]
- 12. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]
- 13. T cell protein tyrosine phosphatase attenuates T cell signaling to maintain tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.origene.com [cdn.origene.com]
- 15. ptglab.com [ptglab.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Handling of PROTAC PTPN2 Degrader-2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like PROTAC PTPN2 degrader-2 are paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the responsible management of this potent research compound.
This guide offers procedural, step-by-step instructions to directly address operational questions, fostering a culture of safety and building trust in the handling of advanced chemical tools.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is the first step in ensuring its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C49H49ClN6O11S2 | [1][2] |
| Molecular Weight | 997.53 g/mol | [1][2] |
| CAS Number | 2912307-38-9 | [1][2] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Signaling Pathway
This compound operates through the principles of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule is designed to simultaneously bind to the target protein, Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of PTPN2, marking it for degradation by the proteasome.
PTPN2 is a key negative regulator in multiple signaling pathways, including those involved in immune response and cell growth. By degrading PTPN2, this PROTAC can modulate these pathways.
Experimental Protocol: Western Blot for PTPN2 Degradation
This protocol provides a detailed methodology for assessing the degradation of PTPN2 in a cellular context using Western blotting.
1. Cell Culture and Treatment
-
Culture your chosen cell line to approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for comparison.
2. Cell Lysis
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[1] This is crucial for ensuring equal protein loading in the subsequent steps.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
6. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific for PTPN2 overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again multiple times with TBST.
7. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PTPN2 signal to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Proper Disposal Procedures
Adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. As there is no specific disposal information available for this compound, general guidelines for the disposal of chemical waste should be followed.[2]
1. Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: All liquid waste, including unused stock solutions and experimental media containing the compound, must be collected in a separate, clearly labeled hazardous waste container.[2] Do not pour any waste down the drain.
2. Labeling
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.
3. Storage
-
Store sealed hazardous waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected for disposal.
4. Institutional Procedures
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[2]
Disclaimer: This information is intended for guidance in a laboratory research setting and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult the relevant Safety Data Sheet (SDS) and your EHS office for the most current and comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
